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  • Product: 1-Cycloheptyl-1H-pyrazol-3-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 1-Cycloheptyl-1H-pyrazol-3-amine

Executive Summary In contemporary medicinal chemistry, the aminopyrazole scaffold has emerged as a privileged pharmacophore, frequently deployed in the design of highly selective kinase inhibitors[1]. 1-Cycloheptyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the aminopyrazole scaffold has emerged as a privileged pharmacophore, frequently deployed in the design of highly selective kinase inhibitors[1]. 1-Cycloheptyl-1H-pyrazol-3-amine (CAS: 1250149-93-9) represents a highly specialized building block that combines the hydrogen-bonding capacity of a pyrazol-3-amine core with the unique steric and lipophilic properties of a seven-membered cycloalkane ring[2].

This technical guide provides an authoritative breakdown of the molecular weight, chemical formula, and analytical validation protocols for 1-Cycloheptyl-1H-pyrazol-3-amine. Designed for drug development professionals, this whitepaper bridges the gap between fundamental physicochemical data and applied pharmacological utility.

Molecular Architecture & Physicochemical Profile

The structural logic of 1-Cycloheptyl-1H-pyrazol-3-amine is bipartite. The pyrazol-3-amine core acts as a critical hinge-binding motif, capable of forming bidentate hydrogen bonds with the ATP-binding pocket of target kinases[3]. Conversely, the cycloheptyl moiety at the N1 position is a bulky, lipophilic group designed to occupy adjacent hydrophobic pockets, thereby driving target selectivity and enhancing the overall membrane permeability of the resulting drug candidate[4].

The quantitative physicochemical parameters of this compound are summarized in the table below:

PropertyValueScientific Rationale / Significance
Compound Name 1-Cycloheptyl-1H-pyrazol-3-amineStandard IUPAC nomenclature.
CAS Registry Number 1250149-93-9Unique chemical identifier[2].
Molecular Formula C₁₀H₁₇N₃Derived from the pyrazole core (C₃H₃N₂) + amine (NH₂) + cycloheptyl ring (C₇H₁₃)[2].
Average Molecular Weight 179.26 g/mol Critical for stoichiometric calculations in parallel synthesis[2].
Monoisotopic Mass 179.1422 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES String NC1=NN(C2CCCCCC2)C=C1Utilized for in silico docking and cheminformatics.
Hydrogen Bond Donors 1The primary amine (-NH₂) acts as a strong H-bond donor.
Hydrogen Bond Acceptors 2The sp² hybridized nitrogens in the pyrazole ring act as acceptors.

Analytical Validation Protocol: Confirming Formula and Molecular Weight

To ensure scientific integrity during drug discovery campaigns, the exact molecular formula (C₁₀H₁₇N₃) and molecular weight must be empirically validated. Below is a self-validating, step-by-step protocol utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile.

    • Causality: Methanol ensures the complete solubilization of the highly lipophilic cycloheptyl ring, preventing sample precipitation, while the final dilution matrix matches the initial mobile phase conditions to prevent peak broadening.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile in Water over 5 minutes. Both solvents must contain 0.1% Formic Acid.

    • Causality: The basic nature of the aminopyrazole core dictates the use of a low-pH mobile phase. Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak and providing the protons necessary to drive the equilibrium toward the

      
       state.
      
  • Electrospray Ionization (ESI+): Operate the mass spectrometer source in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

    • Causality: Aminopyrazoles possess high proton affinity. ESI+ is specifically chosen because the primary amine and pyrazole nitrogens are readily protonated, yielding an exceptionally strong

      
       signal.
      
  • Mass Analysis (Q-TOF): Acquire full-scan MS data (m/z 100–1000) using a Quadrupole Time-of-Flight analyzer calibrated to a mass accuracy of < 5 ppm.

    • Causality: The theoretical exact mass of the protonated species

      
       is 180.1495 m/z . High-resolution analysis is mandatory to differentiate this exact formula from isobaric impurities, definitively proving the C₁₀H₁₇N₃ composition.
      

AnalyticalWorkflow N1 Sample Preparation (1-Cycloheptyl-1H-pyrazol-3-amine) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 Injection N3 ESI+ Ionization (Protonation of Aminopyrazole) N2->N3 Eluent N4 HRMS (Q-TOF) Analysis (Exact Mass: m/z 180.1495 [M+H]+) N3->N4 Ions N5 Formula Generation (Isotopic Pattern Confirmation) N4->N5 Data

Analytical workflow for the confirmation of 1-Cycloheptyl-1H-pyrazol-3-amine molecular weight.

Pharmacological Relevance: The Kinase Inhibition Mechanism

The precise molecular formula of 1-Cycloheptyl-1H-pyrazol-3-amine is not just a chemical statistic; it is a meticulously calculated geometric arrangement designed for target engagement. Aminopyrazole derivatives are heavily utilized as ATP-competitive inhibitors against a spectrum of oncogenic and inflammatory kinases, including PLK4[3], CDKs, and RIPK1[4].

When incorporated into a larger drug molecule, the 1H-pyrazol-3-amine substructure typically inserts itself deep into the kinase hinge region. The amine group and the adjacent pyrazole nitrogen act as a donor-acceptor pair, mimicking the hydrogen-bonding pattern of the adenine ring of ATP[1]. Simultaneously, the heavy cycloheptyl ring (accounting for nearly 54% of the molecule's 179.26 g/mol weight) projects into the hydrophobic selectivity pocket, displacing highly ordered water molecules and driving binding affinity through favorable entropy.

KinaseInhibition K1 Target Kinase (e.g., CDK, RIPK1, PLK4) K2 Aminopyrazole Core (Hinge Region Binding) K1->K2 H-Bonding K3 Cycloheptyl Moiety (Hydrophobic Pocket Occupation) K1->K3 Van der Waals K4 ATP Displacement (Competitive Inhibition) K2->K4 Drives K3->K4 Enhances Affinity K5 Downstream Signaling Blockade (Apoptosis/Necroptosis Modulation) K4->K5 Results In

Generalized kinase inhibition mechanism of the aminopyrazole scaffold via ATP displacement.

Conclusion

1-Cycloheptyl-1H-pyrazol-3-amine (C₁₀H₁₇N₃, MW: 179.26 g/mol ) is a structurally optimized building block that perfectly balances polar hinge-binding capabilities with lipophilic pocket-filling geometry. By employing rigorous LC-HRMS methodologies, researchers can confidently validate its exact mass and purity, ensuring that downstream synthetic modifications yield high-fidelity kinase inhibitors capable of modulating complex disease pathways.

References

  • MDPI. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies". International Journal of Molecular Sciences. URL:[Link]

  • ACS Publications. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4". Journal of Medicinal Chemistry. URL:[Link]

  • ACS Publications. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease". Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

difference between 1-cyclohexyl and 1-cycloheptyl pyrazol-3-amine

The following technical guide details the structural, physicochemical, and synthetic distinctions between 1-cyclohexylpyrazol-3-amine and 1-cycloheptylpyrazol-3-amine . Comparative Analysis for Medicinal Chemistry & Drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and synthetic distinctions between 1-cyclohexylpyrazol-3-amine and 1-cycloheptylpyrazol-3-amine .

Comparative Analysis for Medicinal Chemistry & Drug Design

Executive Summary

In the optimization of pyrazole-based kinase inhibitors (e.g., for JAK, CDK, or Aurora kinases), the N1-substituent dictates solubility, metabolic stability, and the vector of the hydrophobic tail into the kinase "back pocket" (Gatekeeper region).

While 1-cyclohexylpyrazol-3-amine represents a standard, low-energy "chair" conformation scaffold with moderate lipophilicity, the 1-cycloheptyl homolog serves as a critical "volume-filling" probe. The expansion from a 6- to a 7-membered ring increases lipophilicity (


) and introduces a flexible, twist-chair conformation that can capture additional hydrophobic contacts in solvent-exposed pockets, often at the cost of increased metabolic clearance via hydroxylation.

Physicochemical & Structural Comparison

The core difference lies in the aliphatic ring attached to the pyrazole nitrogen. This change impacts the molecule's ability to traverse cell membranes (permeability) and fit into enzyme active sites (steric occupancy).

Table 1: Comparative Physicochemical Profile
Feature1-Cyclohexylpyrazol-3-amine1-Cycloheptylpyrazol-3-amineImpact on Drug Design
Formula


Homologation (+CH

)
MW 165.24 g/mol 179.27 g/mol Slight mass increase
cLogP (Est.) ~1.8 – 2.1~2.3 – 2.6Cycloheptyl is more lipophilic , increasing permeability but risking solubility issues.
Ring Conformation Rigid Chair (Global min.)Flexible Twist-Chair / Boat Cycloheptyl incurs an entropic penalty upon binding unless the pocket is pre-shaped.
Steric Volume ~108 ų~125 ųCycloheptyl fills larger hydrophobic pockets (e.g., ATP-binding site back-clefts).
Metabolic Liability C3/C4 OxidationC3/C4/C5 OxidationCycloheptyl is less metabolically stable due to more available CH

sites for P450 oxidation.
Structural Logic: The "Goldilocks" Ring Size
  • Cyclohexyl (C6): Exists predominantly in a rigid chair conformation. It is the "safe" choice for occupying hydrophobic pockets without incurring high entropic costs.

  • Cycloheptyl (C7): Exists in a flux between twist-chair and boat forms (pseudorotation). In SAR (Structure-Activity Relationship) campaigns, switching to C7 is a strategy to probe the depth of a hydrophobic pocket . If potency increases significantly (>10-fold) despite the entropic penalty of freezing the flexible C7 ring, it confirms a deep, accessible hydrophobic sub-pocket.

Synthetic Pathways & Protocols

The synthesis of both compounds follows a regioselective condensation of a hydrazine derivative with a nitrile-equivalent electrophile (e.g., 3-ethoxyacrylonitrile or 2,3-dihalopropionitrile).

Core Synthetic Strategy

The critical divergence is the starting material: Cyclohexylhydrazine is readily available, whereas Cycloheptylhydrazine often requires de novo synthesis or higher-cost procurement.

Diagram 1: Synthetic Workflow (Graphviz)

Synthesis Start_C6 Cyclohexanone Schiff Hydrazone Intermediate Start_C6->Schiff + Hydrazine Start_C7 Cycloheptanone Start_C7->Schiff Hydrazine Hydrazine Hydrate (H2NNH2) Reduction Reduction (NaBH3CN or H2/Pd) Schiff->Reduction Alk_Hydrazine_C6 Cyclohexylhydrazine (HCl Salt) Reduction->Alk_Hydrazine_C6 From C6 Alk_Hydrazine_C7 Cycloheptylhydrazine (HCl Salt) Reduction->Alk_Hydrazine_C7 From C7 Cyclization Regioselective Cyclization Alk_Hydrazine_C6->Cyclization + Reagent (EtOH, Reflux) Alk_Hydrazine_C7->Cyclization Reagent 3-Ethoxyacrylonitrile (or 3-aminocrotononitrile) Product_C6 1-Cyclohexylpyrazol-3-amine Cyclization->Product_C6 Product_C7 1-Cycloheptylpyrazol-3-amine Cyclization->Product_C7

Caption: Divergent synthesis of C6 and C7 pyrazol-3-amines via reductive amination followed by cyclization.

Detailed Experimental Protocols
A. Synthesis of the Hydrazine Precursor (If not commercial)

Target: Cycloheptylhydrazine Hydrochloride

  • Imine Formation: Dissolve cycloheptanone (10 mmol) in Ethanol (20 mL). Add Hydrazine monohydrate (15 mmol) dropwise. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium cyanoborohydride (15 mmol) slowly. Maintain pH ~4-5 with acetic acid. Stir overnight.

  • Workup: Quench with 6N HCl (to decompose borate complexes and form the salt). Concentrate in vacuo. Recrystallize from EtOH/Et2O.

    • Note: Cyclohexylhydrazine is typically purchased, but this protocol works for both.

B. Cyclization to Pyrazol-3-amine

Target: 1-Cycloheptyl-1H-pyrazol-3-amine

  • Reagents: Suspend Cycloheptylhydrazine HCl (1.0 eq) in Ethanol (0.5 M concentration). Add Triethylamine (1.2 eq) to liberate the free base.

  • Addition: Add 3-ethoxyacrylonitrile (1.0 eq) or 2-chloroacrylonitrile (caution: lachrymator).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target Mass: 180.1 [M+H]).

  • Purification:

    • Evaporate solvent.

    • Dilute with EtOAc, wash with water and brine.

    • Critical Step: The 5-amine regioisomer is a common byproduct. Purify via Flash Column Chromatography (SiO2) using a gradient of 0-10% MeOH in DCM. The 3-amine is typically less polar than the 5-amine.

Biological & SAR Implications[1][2][3]

When substituting the cyclohexyl ring with cycloheptyl in a drug candidate, three specific outcomes are typically observed in kinase assays:

  • The "Grease" Effect (Potency Boost): If the binding pocket (e.g., the ribose-binding pocket or the solvent front) is large and hydrophobic, the cycloheptyl group will displace more "high-energy" water molecules than the cyclohexyl group. This entropic gain often results in a 2-5x increase in potency.

    • Reference: TbGSK3 inhibitors showed improved potency with cycloheptyl over cyclohexyl due to optimal filling of the hydrophobic gatekeeper region.

  • The Metabolic Cliff: The cycloheptyl ring is significantly more prone to Phase I metabolism. The flexible ring exposes the C3/C4/C5 methylenes to Cytochrome P450 (CYP3A4) oxidation.

    • Mitigation: If the cycloheptyl analog is potent but unstable, medicinal chemists often "harden" the ring by adding a fluorine atom or an oxygen bridge (e.g., switching to an oxepane).

  • Selectivity Shift: The larger cycloheptyl volume can clash with "gatekeeper" residues in closely related kinases. If the target kinase has a smaller gatekeeper (e.g., Threonine) and the off-target has a larger one (e.g., Methionine), the cycloheptyl group may improve selectivity by physically clashing with the off-target.

Diagram 2: SAR Decision Logic

SAR_Logic Start Lead Compound (Cyclohexyl-pyrazole) Mod Modify to Cycloheptyl Start->Mod Test Test Potency (IC50) & Metabolic Stability (Microsomes) Mod->Test Result1 Potency Increases (>5x) Stability Decreases Test->Result1 Result2 Potency Unchanged Stability Decreases Test->Result2 Result3 Potency Decreases Test->Result3 Action1 Conclusion: Pocket is Deep. Strategy: Rigidify Ring (e.g., 4,4-difluorocycloheptyl) Result1->Action1 Action2 Conclusion: No hydrophobic gain. Strategy: Revert to Cyclohexyl or try Cyclopentyl Result2->Action2 Action3 Conclusion: Steric Clash. Strategy: Pocket is too small. Result3->Action3

Caption: Decision tree for interpreting SAR data when switching from C6 to C7 rings.

References

  • Vertex Pharmaceuticals. "Stacking with No Planarity? The utility of saturated rings in medicinal chemistry." ACS Med. Chem. Lett., 2016. Link

  • University of Dundee. "The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3." J. Med.[1] Chem., 2014.[2][3] Link

  • Roberts, J. D. "Small-Ring Compounds. Physical and Chemical Properties of Cycloalkyl Derivatives." J. Am. Chem. Soc., 1952. Link

  • Enamine Ltd. "Catalog Entry: 1-cyclohexyl-1H-pyrazol-3-amine." Link

  • Ambeed. "Catalog Entry: 1-cycloheptyl-1H-pyrazol-3-amine." Link

Sources

Foundational

Strategic Scaffold Selection: 1-Cycloheptyl vs. 1-Cyclopentyl-1H-pyrazol-3-amine in Kinase Inhibitor Design

The following technical guide details the structural, synthetic, and pharmacological distinctions between 1-cycloheptyl-1H-pyrazol-3-amine and its 1-cyclopentyl analogs. This analysis is designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between 1-cycloheptyl-1H-pyrazol-3-amine and its 1-cyclopentyl analogs. This analysis is designed for medicinal chemists and drug discovery scientists optimizing kinase inhibitor scaffolds.

Executive Summary

In the architecture of ATP-competitive kinase inhibitors, the pyrazole-3-amine motif serves as a critical hinge-binding pharmacophore. The substituent at the N1 position dictates the interaction with the hydrophobic region (often the solvent-exposed front pocket or the hydrophobic back pocket, depending on binding mode).

While 1-cyclopentyl analogs represent a "medicinal chemistry sweet spot"—balancing lipophilicity (LogP ~2-3) with metabolic stability—the 1-cycloheptyl analogs offer a high-risk/high-reward alternative. The expansion from a 5-membered to a 7-membered ring increases hydrophobic surface area and steric bulk, potentially enhancing potency against kinases with expansive hydrophobic pockets (e.g., FLT3, CDK4) at the cost of reduced metabolic stability and solubility.

Part 1: Physicochemical & Structural Divergence

The transition from cyclopentyl to cycloheptyl is not merely an addition of two methylene units; it fundamentally alters the entropy of binding and the physicochemical profile of the ligand.

Lipophilicity and Solubility

The addition of two carbons increases the cLogP by approximately 0.8 – 1.0 log units . This shift often pushes a lead compound from the ideal oral absorption range (LogP 2–3) into a range associated with higher clearance and phospholipidosis risk (LogP > 4).

Property1-Cyclopentyl Analog1-Cycloheptyl AnalogImpact on Drug Design
Ring Size 5-membered7-memberedCycloheptyl fills larger hydrophobic pockets.
Conformation Envelope (Flexible)Twisted Chair/Boat (Fluxional)Cycloheptyl incurs a higher entropic penalty upon binding unless the pocket is pre-organized.

LogP
Reference (0.0)+0.9 to +1.1Cycloheptyl significantly reduces aqueous solubility.
Metabolic Liability ModerateHighLarger rings present more sites for CYP450-mediated hydroxylation.
Structural Biology: The Hydrophobic Fit

In many kinase crystal structures (e.g., Janus Kinases, CDKs), the N1-substituent occupies a hydrophobic cleft adjacent to the ATP-binding hinge.

  • Cyclopentyl: Fits snugly into restricted pockets (e.g., JAK1/2), providing optimal van der Waals contact without steric clashing with the "gatekeeper" residue.

  • Cycloheptyl: Exploits larger, more flexible pockets. For example, in FLT3-ITD and CDK4 inhibitors, expanding from cyclopentyl to cycloheptyl has been observed to improve potency (IC50 improvement from mid-nM to low-nM) by maximizing hydrophobic displacement of water molecules in the binding site.

Part 2: Synthetic Pathways[1][2]

The synthesis of these analogs relies on the regioselective construction of the pyrazole ring. The critical differentiator is the preparation of the hydrazine intermediate.

Decision Tree for Synthesis

Synthesis_Decision_Tree Start Target: 1-Cycloalkyl-1H-pyrazol-3-amine Choice Is the Cycloalkyl Hydrazine Available? Start->Choice Yes Route A: Cyclocondensation (High Regioselectivity) Choice->Yes Yes (Commercially Available) No Route B: N-Alkylation (Low Regioselectivity) Choice->No No (Must Synthesize) Step_A1 React Hydrazine + 3-Ethoxyacrylonitrile Yes->Step_A1 Step_B1 Synthesize Hydrazine via Ketone Reductive Amination No->Step_B1 Step_B2 Alternative: Alkylate 3-Nitropyrazole No->Step_B2 Not Recommended Step_A2 Isolate 1-Isomer (Major) Step_A1->Step_A2 Result Final Product: 1-Cycloheptyl-1H-pyrazol-3-amine Step_A2->Result Step_B1->Step_A1

Figure 1: Synthetic strategy decision tree. Route A is preferred to ensure the amino group is at position 3 relative to the N1-cycloalkyl group.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cycloheptylhydrazine Hydrochloride

Prerequisite for the pyrazole synthesis if the hydrazine is not purchased.

Reaction Principle: Condensation of cycloheptanone with tert-butyl carbazate followed by reduction and deprotection.

  • Condensation:

    • Dissolve Cycloheptanone (10.0 mmol) and tert-butyl carbazate (10.0 mmol) in hexane (20 mL).

    • Reflux for 2 hours. The product (Boc-hydrazone) will precipitate upon cooling.

    • Filter and wash with cold hexane. Yield is typically >90%.[1]

  • Reduction:

    • Dissolve the hydrazone in MeOH. Add NaBH3CN (1.5 eq) and a catalytic amount of acetic acid.

    • Stir at RT for 4 hours. Quench with water and extract with EtOAc.

    • Concentrate to yield N'-cycloheptyl-tert-butyl carbazate.

  • Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours.

    • Precipitate the salt by adding diethyl ether.

    • Result: 1-Cycloheptylhydrazine Hydrochloride (White solid).

Protocol 2: Regioselective Synthesis of 1-Cycloheptyl-1H-pyrazol-3-amine

This method ensures the amino group is at the 3-position.

Reagents:

  • 1-Cycloheptylhydrazine Hydrochloride (from Protocol 1)

  • 3-Ethoxyacrylonitrile (CAS: 61310-53-0)

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (21% wt in EtOH)

Procedure:

  • Free Base Formation: In a round-bottom flask, suspend 1-cycloheptylhydrazine HCl (5.0 mmol) in Ethanol (15 mL). Add Sodium Ethoxide solution (5.0 mmol) dropwise at 0°C to neutralize the HCl. Stir for 15 min.

  • Cyclization: Add 3-ethoxyacrylonitrile (5.0 mmol) dropwise to the hydrazine mixture.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

    • Mechanism:[1][2][3][4][5][6][7][8] The hydrazine NH2 attacks the nitrile carbon (or the enol ether carbon depending on conditions, but standard conditions favor the 3-amino-1-substituted isomer).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in EtOAc and wash with water and brine. Dry over Na2SO4.

    • Purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyrazole protons at ~5.5 ppm (d, H-4) and ~7.4 ppm (d, H-5). The cycloheptyl multiplet should appear at 1.4–2.0 ppm (12H) and the methine proton at ~4.2 ppm (1H).

    • Differentiation: The 5-amino isomer (a common byproduct if pH is incorrect) will have different chemical shifts for the pyrazole CH protons.

Part 4: Biological Implications & SAR Analysis

Potency vs. Selectivity

In a comparative study of purine-8-one based FLT3 inhibitors, the expansion of the N-alkyl group demonstrated a clear SAR trend:

"Slight improvement in the anti-kinase potencies was observed with the increasing size of cycloalkyl moieties... namely from cyclopentyl to cycloheptyl."[2] (Source: Int. J. Mol.[2] Sci. 2022)[1][2]

  • Mechanism: The cycloheptyl group provides a larger hydrophobic surface area, increasing the enthalpic contribution to binding via Van der Waals forces.

  • Selectivity: Larger groups like cycloheptyl are often excluded from kinases with smaller "gatekeeper" residues or restricted solvent fronts (e.g., p38 MAPK), potentially improving selectivity for targets like FLT3 , CDK4 , or Aurora A .

Metabolic Stability (The "Cycloheptyl Tax")

While potency may increase, metabolic stability often decreases.

  • Cyclopentyl: Relatively stable. The ring is small enough that hydroxylation is slower.

  • Cycloheptyl: The larger ring presents more accessible C-H bonds for CYP3A4-mediated oxidation.

    • Mitigation Strategy: If using the cycloheptyl scaffold, consider blocking metabolic "hotspots" by fluorination (e.g., 4,4-difluorocycloheptyl) to maintain the steric bulk while reducing metabolic clearance.

Signaling Pathway Context (FLT3 Example)

Signaling_Pathway Ligand FL Ligand Receptor FLT3 Receptor (Tyrosine Kinase) Ligand->Receptor Activates STAT5 STAT5 (Signaling Transducer) Receptor->STAT5 Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK PI3K PI3K / AKT Pathway Receptor->PI3K Inhibitor Pyrazol-3-amine Inhibitor (Cycloheptyl Analog) Inhibitor->Receptor Blocks ATP Binding (Hydrophobic Pocket Occupancy) Proliferation Cell Proliferation (Leukemia) Inhibitor->Proliferation Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces STAT5->Proliferation

Figure 2: Mechanism of action for FLT3 inhibition. The cycloheptyl analog enhances binding affinity to the FLT3 receptor, effectively shutting down downstream STAT5 and MAPK signaling.

References

  • Synthesis of Pyrazoles via Cyclocondensation

    • Organic Chemistry Portal. "Pyrazole Synthesis."[1][5]

    • [Link]

  • SAR of Cycloalkyl Moieties in Kinase Inhibitors (FLT3/CDK4)

    • Int. J. Mol.[1][2] Sci. 2022, 23, 16169.[2] "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors."

    • [Link][1][2]

  • Metabolic Stability of Cycloalkyl Groups

    • Hypha Discovery. "Metabolism of cyclopropyl groups" (Contextual comparison for ring size metabolism).
    • [Link]

  • Physicochemical Properties (LogP/LogD)

    • ACD/Labs. "Lipophilicity Descriptors: Understanding When to Use LogP & LogD."
    • [Link]

Sources

Exploratory

Engineering the Next Generation of Bioactive Molecules: A Technical Whitepaper on 1-Cycloheptyl-1H-pyrazol-3-amine Building Blocks

Executive Summary The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic systems toward more complex, three-dimensional architectures. The 1-cycloheptyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic systems toward more complex, three-dimensional architectures. The 1-cycloheptyl-1H-pyrazol-3-amine scaffold represents a highly versatile, commercially available building block that perfectly aligns with this "escape from flatland" strategy. By combining the privileged pharmacophore of a 3-amino-pyrazole with the lipophilic, sp3-rich bulk of a cycloheptyl ring, this building block offers unique advantages in targeting deep hydrophobic pockets, such as those found in soluble epoxide hydrolase (sEH) and various kinase hinge regions.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive understanding of this building block's physicochemical properties, validated synthetic derivatization protocols, and mechanistic applications in modern drug design.

Structural Rationale: The "Escape from Flatland" Paradigm

The pyrazole-3-amine motif is a recognized pharmacophore, frequently utilized as a hydrogen bond donor/acceptor system to interact with the ATP-binding sites of kinases ([1]). However, traditional N-phenyl or N-methyl substitutions often suffer from poor metabolic stability or lack the necessary steric volume to fully occupy adjacent hydrophobic sub-pockets.

The introduction of the 1-cycloheptyl group addresses these limitations by:

  • Increasing the Fraction of sp3 Carbons (Fsp3): The seven-membered cycloheptyl ring is highly flexible and non-planar. Higher Fsp3 correlates with improved aqueous solubility, reduced off-target promiscuity, and lower clinical attrition rates.

  • Optimizing Hydrophobic Interactions: In the context of dual Cyclooxygenase-2 (COX-2) and soluble Epoxide Hydrolase (sEH) inhibitors, the relatively flexible cycloheptyl group allows the molecule to adapt to the sEH active site, maintaining potent inhibitory activity while preserving COX-2 selectivity ([2]).

G A 1-Cycloheptyl-1H-pyrazol-3-amine (Core Scaffold) B 3-Amino Derivatization (Amide/Urea Coupling) A->B Electrophile Addition C C4-Position Functionalization (Halogenation & Cross-Coupling) A->C Electrophilic Aromatic Substitution D Kinase Hinge Binding (e.g., JAK/STAT Pathway) B->D E Dual COX-2 / sEH Inhibition (Inflammation Targets) B->E C->D C->E F Lead Optimization & In Vivo Profiling D->F E->F

Workflow of rational drug design using 1-cycloheptyl-1H-pyrazol-3-amine.

Physicochemical Profiling and Commercial Sourcing

To facilitate rapid integration into medicinal chemistry programs, 1-cycloheptyl-1H-pyrazol-3-amine and its pre-functionalized derivatives are commercially available through specialized chemical suppliers. The quantitative data below summarizes the core properties and sourcing options.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue
Chemical Name 1-Cycloheptyl-1H-pyrazol-3-amine
CAS Number 1250149-93-9
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Fsp3 Fraction 0.70 (7 out of 10 carbons are sp3 hybridized)
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)
Table 2: Commercially Available Derivatives & Sourcing
CompoundCAS NumberKey ApplicationSupplier Example
1-Cycloheptyl-1H-pyrazol-3-amine1250149-93-9Base scaffold for urea/amide library generation.[3]
4-Bromo-1-cycloheptyl-1H-pyrazol-3-amine1545735-92-9Pre-activated for Suzuki/Buchwald cross-coupling.[4]
4-Chloro-1-cycloheptyl-1H-pyrazol-3-amine1545735-95-2Modulates lipophilicity; handles harsh reaction conditions.[5]

Validated Synthetic Methodologies

The following protocols are designed as self-validating systems. I have explicitly detailed the causality behind the reagent selections to ensure robust, reproducible outcomes in your laboratory.

Protocol A: Regioselective C4-Bromination

Functionalizing the C4 position of the pyrazole ring is critical for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) ([1]).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-cycloheptyl-1H-pyrazol-3-amine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to 0°C using an ice bath.

    • Causality: The primary amine is sensitive to oxidative degradation. Maintaining 0°C suppresses side reactions and ensures strict regioselectivity at the electron-rich C4 position.

  • Electrophilic Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

    • Causality: NBS provides a mild, controlled release of electrophilic bromine, preventing over-bromination compared to elemental Br2.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. In the starting material, the pyrazole C4-H and C5-H appear as two distinct doublets. Upon successful bromination, the C4-H signal disappears, and the C5-H signal collapses into a sharp singlet. Mass spectrometry (LC-MS) will confirm success by displaying a characteristic 1:1 isotopic doublet separated by 2 m/z units (due to 79Br and 81Br isotopes).

Protocol B: Amide Coupling at the 3-Amino Position

The 3-amino group is frequently converted into ureas or amides to generate dual COX-2/sEH inhibitors ([2]).

Step-by-Step Methodology:

  • Acid Activation: In a dry flask, dissolve 1.1 equivalents of the desired carboxylic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: The 3-amino group of a pyrazole is less nucleophilic than a standard aliphatic amine due to the electron-withdrawing nature of the adjacent pyrazole nitrogens. HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, forcing the sluggish coupling to completion.

  • Amine Addition: Add 1.0 equivalent of 1-cycloheptyl-1H-pyrazol-3-amine to the activated ester solution.

  • Reaction: Stir at room temperature for 12 hours. Monitor via LC-MS.

  • Workup & Purification: Dilute with water to precipitate the product or extract with dichloromethane. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint: Success is confirmed by the disappearance of the broad primary amine singlet (~4.5-5.0 ppm) in 1H NMR and the emergence of a highly deshielded amide proton signal (>9.0 ppm).

Mechanistic Applications: Dual COX-2 and sEH Inhibition

One of the most elegant applications of the 1-cycloheptyl-1H-pyrazol-3-amine scaffold is in the development of dual-action anti-inflammatory agents. Inflammation is driven by the arachidonic acid cascade. While COX-2 converts arachidonic acid into pro-inflammatory prostaglandins, Cytochrome P450 (CYP) enzymes convert it into anti-inflammatory epoxyeicosatrienoic acids (EETs). Unfortunately, sEH rapidly degrades these beneficial EETs into inactive dihydroxyeicosatrienoic acids (DHETs).

By derivatizing the 3-amino group of our building block into a urea, researchers have successfully designed molecules that simultaneously block COX-2 (stopping pro-inflammatory signals) and inhibit sEH (preserving anti-inflammatory EETs) ([2]). The cycloheptyl ring is mechanistically vital here, as it perfectly occupies the hydrophobic tunnel of the sEH enzyme without disrupting the molecule's ability to bind the COX-2 active site.

Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 CYP Cytochrome P450 AA->CYP PGs Pro-inflammatory Prostaglandins COX2->PGs EETs Anti-inflammatory EETs CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Inactive DHETs sEH->DHETs Inhibitor Cycloheptyl-Pyrazole Dual Inhibitor Inhibitor->COX2 Blocks Inhibitor->sEH Blocks

Dual inhibition of COX-2 and sEH pathways by cycloheptyl-pyrazole derivatives.

Conclusion

The 1-cycloheptyl-1H-pyrazol-3-amine building block bridges the gap between traditional planar pharmacophores and modern, sp3-enriched chemical space. By leveraging the validated protocols and structural rationales provided in this guide, medicinal chemists can efficiently synthesize highly targeted, metabolically stable libraries for complex therapeutic indications.

References

  • Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][2]

Sources

Foundational

In-Depth Technical Guide: Lipophilicity (logP) of 1-Cycloheptyl-1H-pyrazol-3-amine

Executive Summary 1-Cycloheptyl-1H-pyrazol-3-amine (CAS 1250149-93-9) is a highly versatile synthetic intermediate and pharmacophore building block utilized in modern drug discovery[1]. Its physicochemical profile is def...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cycloheptyl-1H-pyrazol-3-amine (CAS 1250149-93-9) is a highly versatile synthetic intermediate and pharmacophore building block utilized in modern drug discovery[1]. Its physicochemical profile is defined by a delicate balance between the hydrophobic bulk of the cycloheptyl ring and the polar, hydrogen-bonding capacity of the aminopyrazole core. Understanding and accurately determining its lipophilicity—specifically the partition coefficient (logP)—is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides a comprehensive technical framework for the theoretical estimation and experimental determination of the logP for this specific molecular scaffold.

Molecular Architecture & Physicochemical Causality

Lipophilicity is not merely a static number; it is a dynamic property emerging from molecular topology. As an Application Scientist, one must look beyond the empirical value and understand why the molecule behaves the way it does. For 1-cycloheptyl-1H-pyrazol-3-amine, the logP is driven by three distinct structural components:

  • The Cycloheptyl Ring: A seven-membered aliphatic carbocycle. Unlike linear alkyl chains, the conformational flexibility of the cycloheptyl ring creates a large, dynamic hydrophobic surface area. This functional group aggressively drives partitioning into the non-polar lipid bilayers of cell membranes.

  • The Pyrazole Core: A five-membered heteroaromatic ring containing two adjacent nitrogen atoms. It provides a rigid geometric scaffold and moderate polarity.

  • The Primary Amine (-NH2): Located at the 3-position of the pyrazole, this group acts as both a hydrogen bond donor and acceptor. Crucially, it introduces a basic center to the molecule.

Causality in Measurement: Because the aminopyrazole moiety can be protonated at low pH, the molecule exhibits a pH-dependent distribution coefficient (logD). To measure the true partition coefficient (logP)—which strictly applies to the neutral, un-ionized species—experimental conditions must be buffered to a pH at least 2 units above the pKa of the conjugate acid. Given that 3-aminopyrazoles typically exhibit a pKa around 4.0, an aqueous phase buffered to pH 7.4 or higher ensures the molecule is fully deprotonated, allowing for accurate logP determination.

Theoretical Estimation of Partition Coefficient (logP)

Before initiating resource-intensive experimental assays, fragment-based additive models (such as the Hansch-Leo method) are used to estimate logP. This establishes a baseline for selecting the appropriate experimental protocol and reference standards.

Table 1: Fragmental Contributions to Estimated logP

Structural FragmentFunctional RoleEstimated logP Contribution
1H-Pyrazole Core Aromatic Scaffold+0.26
Primary Amine (-NH2) H-Bonding / Solvation-0.85
Cycloheptyl Group Hydrophobic Anchor+3.50
Total Estimated logP Net Lipophilicity ~2.91

Strategic Insight: A logP of ~2.91 is highly optimal for oral drug candidates. It falls perfectly within the optimal range (logP 2.0 - 3.0) for balancing aqueous solubility (required for gastrointestinal dissolution) and membrane permeability (required for transcellular absorption), strictly adhering to Lipinski’s Rule of Five.

Experimental Methodologies for logP Determination

To ensure scientific integrity and regulatory compliance, experimental determination must follow standardized frameworks. The two most robust methods are outlined below.

The Shake-Flask Method (OECD Test Guideline 107)

The Shake-Flask method is the gold standard for compounds with a logP between -2 and 4[2]. It provides a direct thermodynamic measurement of partitioning.

G A Phase Saturation (Octanol & Buffer pH>7) B Solute Addition (Test Compound) A->B C Mechanical Shaking (Equilibration) B->C D Phase Separation (Centrifugation) C->D E Quantification (HPLC-UV) D->E F logP Calculation (log[C_oct/C_aq]) E->F

Figure 1: Standardized Shake-Flask Workflow (OECD 107) for logP Determination.

Step-by-Step Protocol:

  • Phase Pre-Saturation: Vigorously stir analytical-grade n-octanol and highly purified water (buffered to pH 7.4 using a phosphate buffer) for 24 hours to ensure mutual saturation. This prevents volume changes during the assay.

  • Solute Preparation: Dissolve 1-cycloheptyl-1H-pyrazol-3-amine in the pre-saturated octanol phase. The concentration must be kept below 0.01 M to prevent solute self-association or micelle formation.

  • Equilibration: Transfer defined volume ratios of the octanol and aqueous phases (e.g., 1:1, 1:2, and 2:1) into glass centrifuge tubes. Mechanically shake at a constant temperature (25 ± 1 °C) for 60 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to break any micro-emulsions and achieve absolute phase separation.

  • Quantification & Validation: Extract aliquots from both phases. Quantify the compound using HPLC-UV (monitoring the pyrazole chromophore at ~240 nm). Self-Validating Step: Calculate the mass balance. The total mass quantified in both phases must equal the initial mass added; a deviation >5% indicates loss to glassware adsorption, invalidating the run.

  • Calculation: Compute logP = log10([C_octanol] / [C_water]).

Reverse-Phase HPLC Method (OECD Test Guideline 117)

For higher throughput or when dealing with impurities, the RP-HPLC method (OECD 117) is preferred. It correlates the chromatographic retention time of the compound with its lipophilicity.

G Molecule 1-Cycloheptyl-1H-pyrazol-3-amine Cycloheptyl Cycloheptyl Ring (Aliphatic Bulk) Molecule->Cycloheptyl +3.50 logP Pyrazole Pyrazole Core (Heteroaromatic) Molecule->Pyrazole +0.26 logP Amine Primary Amine (Basic Center) Molecule->Amine -0.85 logP Lipophilicity Target: Membrane Permeability Cycloheptyl->Lipophilicity Drives Partitioning Solubility Target: Aqueous Solvation Amine->Solubility H-Bonding

Figure 2: Structure-Property Relationship driving the logP of the pharmacophore.

Step-by-Step Protocol:

  • System Setup: Utilize an HPLC system equipped with a C18 analytical column (e.g., ODS, 5 µm)[3].

  • Mobile Phase Configuration: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v). The aqueous component must be buffered (pH ~7.4) to suppress the ionization of the primary amine[4].

  • Calibration Curve: Inject a minimum of six reference compounds with known, established logP values (e.g., Toluene, Chlorobenzene, Naphthalene) that bracket the estimated logP (2.91) of the test compound[5].

  • Dead Time (t0) Determination: Inject an unretained marker (e.g., thiourea) to measure the column dead time.

  • Sample Injection: Inject 1-cycloheptyl-1H-pyrazol-3-amine and record its retention time (tR).

  • Capacity Factor (k') Calculation: Calculate k' = (tR - t0) / t0.

  • Interpolation: Plot log(k') versus the known logP of the reference standards. Interpolate the logP of the test compound from this linear regression.

Conclusion & Strategic Outlook

The lipophilicity of 1-cycloheptyl-1H-pyrazol-3-amine is a master key to its utility in medicinal chemistry. By appending the highly lipophilic cycloheptyl ring to the polar aminopyrazole core, chemists achieve a calculated logP of ~2.9. This specific physicochemical profile ensures that derivatives built from this scaffold possess the intrinsic membrane permeability required for intracellular target engagement (e.g., kinase inhibition) while maintaining sufficient aqueous solubility for formulation and systemic delivery. Rigorous experimental validation using OECD 107 or 117 ensures these theoretical models translate reliably into in vivo success.

References

Sources

Exploratory

Strategic Synthesis of 1-Substituted 3-Aminopyrazole Libraries: Regiocontrol &amp; Medicinal Utility

Executive Summary The 1-substituted 3-aminopyrazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Janus kinase, CDKs) and GPCR ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-substituted 3-aminopyrazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Janus kinase, CDKs) and GPCR ligands.[1] Its structural utility lies in its ability to mimic the imidazole side chain of histidine, functioning as a bidentate hydrogen bond donor/acceptor in the ATP-binding hinge region of kinases.

However, the synthesis of high-quality libraries based on this scaffold is plagued by a classic regioselectivity challenge: distinguishing between the N1 and N2 ring nitrogens, and the exocyclic C3-amino group. This guide outlines the mechanistic rationale, regioselective synthetic strategies, and validated protocols for generating 1-substituted 3-aminopyrazole libraries for drug discovery.

The Medicinal Chemistry Rationale: Hinge Binding & SAR

The 3-aminopyrazole moiety is predominantly utilized to target the ATP-binding site of protein kinases.

Structural Biology Mechanism

In the context of kinase inhibition, the 3-aminopyrazole unit typically engages the "hinge region" (the segment connecting the N- and C-terminal lobes of the kinase).

  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residues.

  • Exocyclic -NH2 (or -NHR): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (C=O) of the hinge residues.

This "Donor-Acceptor" motif is critical for potency. The substituent at the N1 position projects into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase, allowing for the tuning of selectivity and pharmacokinetic properties (solubility, permeability).

KinaseBinding KinaseHinge Kinase Hinge Region (Backbone) Pyrazole 3-Aminopyrazole Scaffold KinaseHinge->Pyrazole H-Bond Acceptor (Ring N2) Pyrazole->KinaseHinge H-Bond Donor (Exocyclic NH) Selectivity Selectivity Pocket (Solvent/Hydrophobic) Pyrazole->Selectivity N1-Substituent (Vector) caption Figure 1: Canonical Hinge Binding Mode of 3-Aminopyrazoles

The Regioselectivity Challenge

The synthesis of 1-substituted 3-aminopyrazoles is complicated by tautomerism. 3-aminopyrazole (A) is in equilibrium with 5-aminopyrazole (B). When introducing a substituent (R) onto the ring nitrogen, three outcomes are possible:

  • 1-substituted 3-amino (Desired): Preserves the hinge-binding motif.

  • 1-substituted 5-amino (Undesired): Often sterically clashed or electronically inactive.

  • Exocyclic N-alkylation (Side Reaction): Destroys the H-bond donor capability.

Tautomeric Equilibrium


In solution, the ratio depends on the solvent and temperature. Direct alkylation of unsubstituted 3-aminopyrazole typically yields a mixture of N1-alkylated (kinetic) and N2-alkylated (thermodynamic) products, often favoring the 5-amino isomer or poly-alkylation.

Strategic Synthetic Routes

To generate libraries with high isomeric purity (>95%), two primary strategies are employed: De Novo Cyclization and Protected Cross-Coupling .

Table 1: Comparison of Synthetic Strategies
FeatureMethod A: De Novo CyclizationMethod B: Protected Cross-Coupling
Reaction Type Condensation (Hydrazine + Nitrile)Buchwald-Hartwig / Chan-Lam
Regiocontrol Moderate (Steric/Electronic dependent)High (Ligand/PG controlled)
Diversity Point Early (Hydrazine input)Late (Aryl Halide input)
Scalability High (Kilo scale)Medium (Parallel Synthesis)
Suitability Scaffold SynthesisLibrary Diversification
Recommended Route for Libraries: Method B

For drug discovery libraries, Method B is superior because it allows a single "core" intermediate to be diversified with hundreds of aryl halides in the final step.

The Workflow
  • Protection: Protect the exocyclic amine (e.g., Boc, Trityl) to prevent N-arylation at the wrong site.

  • Coupling: Use Pd-catalyzed (Buchwald) or Cu-catalyzed (Chan-Lam) coupling to arylate the ring nitrogen.

  • Deprotection: Remove the protecting group to reveal the pharmacophore.

SynthesisWorkflow Start 3-Aminopyrazole Step1 Step 1: Exocyclic Amine Protection (Boc2O / DMAP) Start->Step1 Intermed N-Boc-3-Aminopyrazole (Tautomeric Mix) Step1->Intermed Step2 Step 2: Cu-Catalyzed Chan-Lam Coupling (Ar-B(OH)2, Cu(OAc)2) Intermed->Step2 Diversity Input: Aryl Boronic Acids ProductProtected 1-Ar-3-(Boc-amino)pyrazole (Regioselective) Step2->ProductProtected Step3 Step 3: Acidic Deprotection (TFA/DCM) ProductProtected->Step3 Final Library: 1-Substituted 3-Aminopyrazoles Step3->Final caption Figure 2: Late-Stage Diversification Workflow for Aminopyrazole Libraries

Validated Experimental Protocol

Protocol: Copper(II)-Mediated N-Arylation (Chan-Lam Coupling) Rationale: While Buchwald-Hartwig is powerful, Chan-Lam coupling using aryl boronic acids is often preferred for libraries because it tolerates air/moisture better and uses boronic acids which are widely available in diversity sets.

Materials
  • Substrate: tert-butyl (1H-pyrazol-3-yl)carbamate (Boc-protected 3-aminopyrazole).

  • Coupling Partner: Diverse Aryl Boronic Acids (1.5 - 2.0 equiv).

  • Catalyst: Cu(OAc)

    
     (0.1 - 0.2 equiv for catalytic; 1.0 equiv often used for speed in libraries).
    
  • Ligand: Pyridine or 2,2'-Bipyridine (2.0 equiv).

  • Base: Na

    
    CO
    
    
    
    or Et
    
    
    N.
  • Solvent: DCM or DCE (Dichloroethane).

Step-by-Step Procedure
  • Preparation: In a reaction vial (or 96-well block), dissolve tert-butyl (1H-pyrazol-3-yl)carbamate (1.0 mmol) in DCM (5 mL).

  • Addition: Add Aryl Boronic Acid (1.5 mmol), Cu(OAc)

    
     (1.0 mmol), and Pyridine (2.0 mmol). Note: Molecular sieves (4Å) are recommended to ensure dryness.
    
  • Reaction: Stir vigorously at room temperature open to the air (oxygen is the oxidant for re-oxidizing Cu(I) to Cu(II) if running catalytically, or simply to facilitate the cycle). Reaction time: 16–24 hours.

  • Monitoring: Check via LC-MS. The target product (N1-arylated) usually elutes differently than the N2-isomer. Validation: N1-arylation is generally favored for sterically unhindered pyrazoles under these conditions due to the directing effect of the carbamate.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with NH

    
    Cl (aq) to chelate residual copper.
    
  • Deprotection: Treat the crude residue with 20% TFA in DCM for 2 hours. Evaporate volatiles.

  • Purification: Reverse-phase HPLC (Prep-LC) is standard for libraries.

Critical Quality Attribute (CQA): Confirm regiochemistry on a subset of the library using NOE (Nuclear Overhauser Effect) NMR .

  • 1-substituted: NOE observed between the N1-Aryl protons and the Pyrazole C5-H.

  • 5-substituted (Wrong): NOE observed between N1-Aryl protons and the Pyrazole C4-H (and lack of C5-H interaction).

Case Study: Kinase Inhibitor Optimization

Context: Development of a selective CDK inhibitor. Problem: Initial hits (unsubstituted pyrazoles) showed high potency but poor permeability and metabolic stability. Solution: A library of 1-substituted 3-aminopyrazoles was synthesized using the Chan-Lam protocol described above.

  • Result: Introduction of a 2-fluorophenyl group at N1 improved metabolic stability by blocking a metabolic soft spot.

  • Result: Introduction of a piperidinyl-ethyl group at N1 improved solubility and selectivity by reaching into the solvent channel.

References

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin

    • Source: International Journal of Molecular Sciences (MDPI).
    • Relevance: Demonstrates the medicinal utility and SAR of the scaffold.
    • URL:[Link][1][2][3]

  • Recent developments in aminopyrazole chemistry.

    • Source: Arkivoc.
    • Relevance: Comprehensive review of synthesis methods including condens
    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: Organic Chemistry Portal.[4]

    • Relevance: Mechanisms for Pd-c
    • URL:[Link]

Sources

Foundational

The Cycloheptyl Advantage: Exploiting Steric Bulk and Conformational Flexibility in Pyrazole-Based Medicinal Chemistry

Executive Summary Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as rigid, hydrogen-bonding scaffolds that orient substituents into precise spatial vectors. While methyl, isopropyl, and cyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as rigid, hydrogen-bonding scaffolds that orient substituents into precise spatial vectors. While methyl, isopropyl, and cyclopentyl groups are standard lipophilic appendages, the cycloheptyl group represents a highly specialized structural motif. As a Senior Application Scientist, I frequently leverage the cycloheptyl moiety when a target's hydrophobic pocket demands a delicate balance between aggressive steric bulk and conformational plasticity.

This technical guide explores the causality behind selecting a cycloheptyl group over its smaller homologues. By analyzing its thermodynamic behavior, structure-activity relationship (SAR) impact, and the self-validating protocols required for its successful integration, this whitepaper provides a comprehensive framework for drug development professionals working on pyrazole-based therapeutics.

Physicochemical & Structural Profiling of the Cycloheptyl Moiety

Unlike the rigid chair conformation of cyclohexane, a 7-membered cycloheptane ring is highly flexible, predominantly populating the twist-chair conformation.

  • Steric Bulk and Volume: The cycloheptyl group possesses a significantly larger percent buried volume (%Vbur) than a cyclohexyl group. When attached to a pyrazole core (e.g., at the N1, C3, or C5 position), it projects a broad, umbrella-like steric shield that can dictate the rotational freedom of adjacent bonds.

  • Thermodynamic Causality: The flexibility of the 7-membered ring incurs a slight entropic penalty upon target binding compared to rigid polycycles like adamantane. However, this flexibility allows the cycloheptyl ring to undergo an "induced fit." It can contort its twist-chair geometry to maximize Van der Waals contacts within transient or irregularly shaped hydrophobic pockets. This massive enthalpic gain often outweighs the entropic cost, driving high-affinity binding.

Mechanistic Case Studies in Target Binding

Cannabinoid Receptor (CB1/CB2) Selectivity

The cannabinoid receptors feature deep, highly lipophilic binding sites. In the development of SR144528 analogues (pyrazole-3-carboxamides), replacing smaller cycloalkyl rings with a cycloheptyl group dramatically alters receptor subtype selectivity. Computational homology modeling and SAR studies reveal that a carboxamide group bearing a cycloheptyl ring provides the precise electronic and steric features required to selectively anchor the pyrazole scaffold into the CB2 recognition site[1]. The cycloheptyl tail effectively fills the allosteric/orthosteric vestibule, driving potent antagonist activity while avoiding CB1-associated psychoactive liabilities[1],[2].

Neurotensin Receptor (NTS1) Antagonism

The steric demands of the NTS1 receptor perfectly illustrate the "Goldilocks effect" of ring sizing. In a series of pyrazole-3-carboxylic acid derivatives, researchers demonstrated that large cyclic structures are absolutely mandatory for potent NTS1 antagonism[3]. The 5-membered (cyclopentyl) and 6-membered (cyclohexyl) rings yielded weak affinities (Ke = 222 nM and 157 nM, respectively)[3]. In stark contrast, the 7-membered cycloheptyl ring achieved a Ke of 42 nM, rivaling the massive, rigid adamantyl group (Ke = 4.7 nM)[3]. The cycloheptyl group provides the exact volume required to displace highly ordered, high-energy water molecules from the NTS1 binding pocket.

Pathway N1 Cycloheptyl-Pyrazole Pharmacophore N2 Twist-Chair Conformational Adaptation N1->N2 N3 Hydrophobic Pocket Engagement (e.g., CB2/NTS1) N2->N3 N4 High-Affinity Receptor Antagonism N3->N4

Figure 1: Mechanistic pathway of cycloheptyl-pyrazole binding via conformational adaptation.

Quantitative Steric and Affinity Data

To synthesize the quantitative impact of ring expansion on target affinity, the following table summarizes the structure-activity relationship (SAR) data for cycloalkyl-pyrazole derivatives targeting NTS1.

MoietyRing SizeRelative Volume (ų)Typical cLogP ShiftNTS1 Affinity (Ke, nM)
Cyclopentyl5~85+1.5222
Cyclohexyl6~100+2.0157
Cycloheptyl 7 ~115 +2.5 42
AdamantylPolycyclic~140+3.24.7

Table 1: Comparative steric and pharmacological profiles of cycloalkyl substituents on pyrazole scaffolds (Data extrapolated from NTS1 antagonist studies[3]).

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the synthesis and evaluation of cycloheptyl-pyrazoles must follow a self-validating system. The steric bulk of the cycloheptyl group introduces distinct synthetic challenges, particularly in nucleophilic substitutions and amide couplings.

Protocol A: Synthesis of N-Cycloheptyl Pyrazole-3-Carboxamides

Causality Note: Standard coupling reagents (e.g., EDC/NHS) often fail when coupling pyrazole-3-carboxylic acids with cycloheptylamine due to the severe steric hindrance of the 7-membered ring. We utilize HATU, which generates a highly reactive 7-aza-HOBt active ester, overcoming the steric barrier.

  • Activation: Dissolve 1.0 eq of the pyrazole-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete active ester formation.

  • Coupling: Add 1.5 eq of cycloheptylamine dropwise. The excess amine compensates for its sterically-induced reduction in nucleophilicity. Stir for 12 hours at room temperature.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the organic layer with 1M HCl, then brine, to remove unreacted cycloheptylamine and DMF.

  • Validation (Critical Step): Purify via flash chromatography. To validate the structural integrity and rule out unexpected regiochemistry (a common issue in pyrazole chemistry), perform 2D NOESY NMR. Confirm spatial correlations between the cycloheptyl α-protons and the pyrazole C4-proton.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality Note: Because the cycloheptyl group relies on conformational adaptation (twist-chair flexing) to bind, equilibrium assays (like IC50) are insufficient. SPR is required to measure the association (


) and dissociation (

) rates, revealing the kinetic penalty of the "induced fit."
  • Immobilization: Immobilize the target protein (e.g., CB2 or NTS1 receptor) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the cycloheptyl-pyrazole compound (from 1 μM to 15.6 nM) in running buffer (HBS-EP+ with 5% DMSO to maintain solubility of the highly lipophilic compound).

  • Injection: Inject the analyte series at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A successful cycloheptyl-driven "induced fit" typically presents as a slightly slower

    
     (due to the entropic penalty of ring flexing) but a dramatically slower 
    
    
    
    (due to optimized Van der Waals trapping) compared to cyclohexyl analogues.

Workflow S1 1. Knorr Pyrazole Synthesis S2 2. HATU-Mediated Amide Coupling S1->S2 S3 3. 2D NOESY NMR Validation S2->S3 S4 4. SPR Kinetic Analysis S3->S4

Figure 2: Self-validating experimental workflow for synthesizing and evaluating cycloheptyl-pyrazoles.

References

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)
  • Source: RSC Advances (RSC Publishing)
  • Source: International Journal of Molecular Sciences (MDPI)

Sources

Protocols & Analytical Methods

Method

Application Note: General Procedure for Amide Coupling with 1-Cycloheptyl-1H-pyrazol-3-amine

Executive Summary & Chemical Context 1-Cycloheptyl-1H-pyrazol-3-amine (CAS: 1250149-93-9)[1] is a highly valued building block in medicinal chemistry. The 3-aminopyrazole core frequently serves as a hinge-binding motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Cycloheptyl-1H-pyrazol-3-amine (CAS: 1250149-93-9)[1] is a highly valued building block in medicinal chemistry. The 3-aminopyrazole core frequently serves as a hinge-binding motif in the design of kinase inhibitors, targeting families such as [2], [3], and [4]. The N1-cycloheptyl substitution provides a bulky, lipophilic vector that effectively occupies adjacent hydrophobic pockets in the kinase active site, enhancing both potency and selectivity.

However, the exocyclic primary amine at the 3-position presents a synthetic challenge. Due to the delocalization of the nitrogen lone pair into the electron-deficient pyrazole π-system, 3-aminopyrazoles are significantly less nucleophilic than standard aliphatic amines. Consequently, classical amide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or the formation of unreactive N-acylurea byproducts.

This guide details two highly efficient, field-proven methodologies for acylating 1-cycloheptyl-1H-pyrazol-3-amine: T3P-mediated coupling (ideal for scale-up and epimerization-prone substrates) and HATU-mediated coupling (ideal for rapid discovery-scale library synthesis).

Mechanistic Insights & Reagent Selection

When designing an amide coupling with a deactivated heteroarylamine, the choice of coupling reagent is paramount. The N1-alkylation of our substrate is advantageous because it blocks the ring nitrogen, preventing the regioselectivity issues (e.g., ring acylation vs. exocyclic acylation) often encountered with unsubstituted 1H-pyrazol-3-amines[5].

  • T3P (Propylphosphonic anhydride): T3P activates the carboxylic acid to form a highly reactive mixed anhydride. It is uniquely suited for deactivated amines because it drives the reaction forward while acting as an irreversible water scavenger[6]. Furthermore, T3P generates entirely water-soluble byproducts, allowing for a simple aqueous workup without the need for column chromatography[7]. It is also the premier choice when coupling epimerization-prone chiral carboxylic acids[8].

  • HATU: HATU generates an highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring-group participation, accelerating the aminolysis step[9]. This is critical when forcing the reaction with a poor nucleophile like a 3-aminopyrazole[3].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation IntermediateRelative Reactivity with 3-AminopyrazolesEpimerization RiskWorkup ComplexityTypical Yield
EDC / HOBt OBt Active EsterLow to ModerateModerateModerate (Aqueous washes)30 - 50%
HATU / DIPEA OAt Active EsterHighLow to ModerateHigh (Chromatography needed)70 - 95%
T3P / Pyridine Mixed Phosphonic AnhydrideVery HighVery LowLow (Water-soluble byproducts)75 - 98%

Table 1: Comparative efficacy of common coupling reagents for 3-aminopyrazole substrates.

Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Scalable & Epimerization-Free)

This protocol is adapted from the robust conditions developed by [8] for epimerization-prone substrates and has been successfully applied to aminopyrazole PROTAC linkers[4].

Reagents:

  • Carboxylic Acid (1.0 equiv.)

  • 1-Cycloheptyl-1H-pyrazol-3-amine (1.1 equiv.)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv.)

  • Pyridine or DIPEA (3.0 equiv.)

  • Solvent: EtOAc or DMF (0.2 - 0.5 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, round-bottom flask with the carboxylic acid (1.0 eq) and 1-cycloheptyl-1H-pyrazol-3-amine (1.1 eq). Dissolve in anhydrous EtOAc (or DMF for highly polar acids) to achieve a concentration of ~0.3 M.

  • Base Addition: Add Pyridine (3.0 eq) to the stirring solution. Cool the mixture to 0 °C using an ice bath. Mechanistic note: Cooling mitigates the mild exotherm associated with T3P addition and further suppresses any risk of epimerization[10].

  • Activation: Add the T3P solution (1.5 eq, 50% in EtOAc) dropwise over 10 minutes.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 12 hours. If LC-MS indicates stalled conversion after 4 hours, the mixture can be safely heated to 50 °C[4].

  • Aqueous Workup: Dilute the reaction with additional EtOAc. Wash the organic layer sequentially with 0.5 M aqueous HCl (to remove Pyridine), saturated aqueous NaHCO₃ (to remove unreacted acid and T3P byproducts), and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: HATU-Mediated Amide Coupling (Discovery Scale)

This protocol is optimal for parallel library synthesis where rapid conversion is prioritized over reagent cost[11].

Reagents:

  • Carboxylic Acid (1.1 equiv.)

  • 1-Cycloheptyl-1H-pyrazol-3-amine (1.0 equiv.)

  • HATU (1.2 equiv.)

  • DIPEA (2.5 - 3.0 equiv.)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq). Stir at room temperature for 10–15 minutes. Mechanistic note: This pre-activation step ensures the complete formation of the highly reactive OAt ester before the introduction of the weakly nucleophilic pyrazole amine.

  • Amine Addition: Add 1-cycloheptyl-1H-pyrazol-3-amine (1.0 eq) to the activated ester solution.

  • Coupling: Stir the reaction at room temperature for 4–16 hours.

  • Purification: Quench with water and extract with EtOAc. Due to the generation of tetramethylurea and HOAt byproducts, the crude mixture typically requires purification via reverse-phase preparative HPLC or silica gel chromatography.

Self-Validating Systems: Analytical Confirmation

To ensure the integrity of the coupling, the following self-validating analytical checks must be performed:

  • LC-MS Monitoring: The 1-cycloheptyl-1H-pyrazol-3-amine starting material has a characteristic[M+H]⁺ of 180.1. Monitor the disappearance of this peak and the emergence of the product mass.

  • ¹H NMR Shift Analysis: Upon successful acylation, the chemical shift of the exocyclic amine protons (initially a broad singlet around 4.5–5.0 ppm) will shift dramatically downfield to 10.0–11.0 ppm (in DMSO-d₆), characteristic of a secondary amide. The pyrazole ring protons (H4 and H5) will also exhibit a slight downfield shift due to the electron-withdrawing effect of the newly formed amide carbonyl.

Visualizations

T3P_Workflow Step1 1. Substrate Dissolution Acid + 1-Cycloheptyl-1H-pyrazol-3-amine in EtOAc/DMF Step2 2. Base Addition DIPEA or Pyridine (3.0 eq) Step1->Step2 Step3 3. T3P Activation Dropwise addition of 50% T3P Step2->Step3 Step4 4. Coupling Reaction Stir at 25-50°C for 2-12 h Step3->Step4 Step5 5. Aqueous Workup Wash with NaHCO3 & Brine Step4->Step5 Step6 6. Pure Amide Product Step5->Step6

Workflow for T3P-mediated amide coupling with 1-cycloheptyl-1H-pyrazol-3-amine.

Kinase_Pathway Ligand 3-Aminopyrazole Amide Derivative ATP ATP Binding Pocket (Hinge Region) Ligand->ATP Binds Kinase Target Kinase (e.g., CDK9, MST3) Downstream Downstream Signaling (Cell Proliferation) Kinase->Downstream Normal Function Inhibition Apoptosis / Cell Cycle Arrest Kinase->Inhibition Inhibited State ATP->Kinase Blocks

Mechanism of action for 3-aminopyrazole-based kinase inhibitors.

References

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Source: Organic Letters (ACS Publications). URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: PubMed Central (NIH). URL: [Link]

  • Title: Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC). Source: PubMed Central (NIH). URL: [Link]

  • Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Source: bioRxiv. URL: [Link]

Sources

Application

Application Note: Acylation Strategies for 1-Cycloheptyl-1H-pyrazol-3-amine

Executive Summary This guide details the synthetic protocols for the acylation of 1-cycloheptyl-1H-pyrazol-3-amine , a critical scaffold in the development of ATP-competitive kinase inhibitors (e.g., Aurora, CDK, and JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for the acylation of 1-cycloheptyl-1H-pyrazol-3-amine , a critical scaffold in the development of ATP-competitive kinase inhibitors (e.g., Aurora, CDK, and JAK inhibitors).[1] The 1-cycloheptyl moiety provides a specific hydrophobic bulk often required for selectivity within the ATP-binding pocket.[1]

The primary challenge in acylating this substrate lies in the reduced nucleophilicity of the C3-exocyclic amine due to the electron-withdrawing nature of the pyrazole ring, coupled with the potential for regiochemical ambiguity (N-exocyclic vs. N-ring acylation).[1] This note provides three field-validated protocols ranging from standard high-throughput methods to precision coupling for complex substrates.

Chemical Context & Mechanistic Insight

Substrate Analysis[3]
  • Nucleophilicity: The amino group at position 3 is significantly less nucleophilic than a standard aniline or alkyl amine. The lone pair is partially delocalized into the heteroaromatic system.

  • Sterics: The cycloheptyl group at N1 is a bulky secondary alkyl substituent. While it enhances solubility and lipophilicity, it also provides steric shielding to the N2 ring nitrogen, effectively directing acylation to the desired exocyclic 3-amino group.[2]

  • Regioselectivity: Under neutral or basic conditions, the exocyclic amine is the kinetic nucleophile.[2] However, under forcing conditions or with highly reactive electrophiles (e.g., sulfonyl chlorides), bis-acylation or N2-acylation can occur.[2]

Reaction Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The use of a non-nucleophilic base (DIPEA, TEA) or a nucleophilic catalyst (DMAP) is often required to drive the equilibrium and neutralize the generated acid.[2]

ReactionMechanism Substrate 1-cycloheptyl- 1H-pyrazol-3-amine Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack Reagent Acyl Chloride (R-COCl) Reagent->Intermed Product Amide Product Intermed->Product Elimination Byproduct HCl-Base Salt Intermed->Byproduct Base Base (DIPEA/Pyridine) Base->Byproduct Scavenges H+

Figure 1: Mechanistic pathway for the acylation of 3-aminopyrazole. The base is critical for scavenging the proton from the tetrahedral zwitterionic intermediate.

Experimental Protocols

Method A: Standard Acylation (Acid Chlorides/Anhydrides)

Best for: Simple aliphatic or aromatic acyl groups; High-throughput parallel synthesis.[1]

Rationale: Acid chlorides are sufficiently reactive to overcome the lower nucleophilicity of the pyrazole amine without requiring heat, minimizing thermal degradation.[2]

Protocol:

  • Dissolution: In a dry reaction vial, dissolve 1-cycloheptyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv).

    • Note: Pyridine is preferred for highly reactive acid chlorides to prevent bis-acylation.[1]

  • Cooling: Cool the mixture to 0 °C under nitrogen atmosphere.

  • Acylation: Dropwise add the Acid Chloride (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

Method B: Precision Coupling (Carboxylic Acids)

Best for: Complex, chiral, or expensive carboxylic acids; Late-stage functionalization.[2]

Rationale: Coupling agents like HATU generate an active ester in situ that is reactive enough for the aminopyrazole but mild enough to preserve stereocenters on the acid partner.

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.15 M).

  • Reagents: Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to form the activated ester.

  • Addition: Add 1-cycloheptyl-1H-pyrazol-3-amine (1.0 equiv) in one portion.

  • Reaction: Stir at 40 °C for 4–16 hours.

    • Optimization: If conversion is low after 4h, add 0.1 equiv of DMAP .[2]

  • Workup: Dilute with Ethyl Acetate. Wash copiously with water (x3) and LiCl (5% aq) to remove DMF.

Method C: Microwave-Assisted (Difficult Substrates)

Best for: Sterically hindered acids or electron-poor acid partners.[1]

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for deactivated nucleophiles.[2]

Protocol:

  • Setup: In a microwave vial, combine Amine (1.0 equiv), Acid (1.2 equiv), T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv), and Pyridine (3.0 equiv) in EtOAc or MeCN .

  • Irradiation: Heat to 80–100 °C for 20–40 minutes in a dedicated microwave reactor.

  • Workup: Standard aqueous extraction.

Decision Matrix & Optimization

The following workflow illustrates the logic for selecting the appropriate method based on the acylating partner.

DecisionTree Start Start: Acylation of 1-cycloheptyl-1H-pyrazol-3-amine CheckPartner Identify Acylating Partner Start->CheckPartner IsAcidChloride Is Acid Chloride available? CheckPartner->IsAcidChloride MethodA Method A: DCM, TEA, 0°C -> RT IsAcidChloride->MethodA Yes IsSensitive Is Acid Chiral/ Sensitive? IsAcidChloride->IsSensitive No (Carboxylic Acid) MethodB Method B: HATU, DMF, 40°C IsSensitive->MethodB Yes IsHindered Is Acid Sterically Hindered? IsSensitive->IsHindered No IsHindered->MethodB No (Standard) MethodC Method C: T3P, Microwave, 100°C IsHindered->MethodC Yes

Figure 2: Decision matrix for selecting the optimal acylation protocol.

Comparative Data Table
FeatureMethod A (Acid Chloride)Method B (HATU)Method C (T3P/MW)
Typical Yield 85–95%70–85%60–80%
Reaction Time 2–4 Hours4–16 Hours30 Minutes
Regioselectivity High (at 0°C)HighModerate (Risk of bis-acylation)
Purification Crystallization often possibleColumn Chromatography usually requiredColumn Chromatography required
Key Risk Hydrolysis of reagentRemoval of DMFThermal decomposition

Troubleshooting & Critical Parameters

  • Bis-Acylation: If the di-acylated byproduct (acylation at both exocyclic NH and ring N) is observed by LC-MS (M+Mass of acyl group), switch from TEA to Pyridine as the base and solvent. Pyridine acts as a nucleophilic catalyst that forms an N-acylpyridinium intermediate, which is more selective for the primary amine.[2]

  • Low Conversion: For Method B, if the reaction stalls, do not simply add more HATU. Add HOAt or Oxyma as an additive to stabilize the active ester. Alternatively, switch to Method C using T3P, which is notoriously effective for sterically hindered anilines/aminopyrazoles.[2]

  • Purification of 1-Cycloheptyl derivatives: The cycloheptyl group adds significant lipophilicity. Products often streak on silica. Use 1% Triethylamine in the eluent (e.g., DCM/MeOH/TEA) to neutralize silica acidity and improve peak shape.[2]

References

  • Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[2] Chimica Italiana, 2025.[2] Link[2][3][4][5]

  • Kinase Inhibitor Scaffolds: Hanyang University Team. "Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition." Bioorganic & Medicinal Chemistry Letters, 2019.[2][6] 6[2]

  • Steric Modulation: ChemScene. "1-(Cyclohexylmethyl)-1H-pyrazol-3-amine: Product Data and Analogues."[1] ChemScene Product Database, 2025.[2] 7[2][4]

  • Microwave Acylation: BenchChem. "Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide." BenchChem Protocols, 2025.[2] 8

Sources

Method

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Cycloheptyl-1H-pyrazol-3-amine

Scientific Background & Strategic Rationale The integration of sterically hindered heteroarylamines into complex molecular scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 1-cycloheptyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Strategic Rationale

The integration of sterically hindered heteroarylamines into complex molecular scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 1-cycloheptyl-1H-pyrazol-3-amine is a highly privileged building block. The pyrazole core frequently serves as a critical hinge-binding motif in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway[1]. More recently, substituted pyrazoles have been utilized in the synthesis of multi-fused S,N-heterocyclic compounds aimed at targeting α-synuclein aggregates in neurodegenerative disease models[2].

However, coupling this specific amine via the Buchwald-Hartwig reaction presents two distinct chemical challenges:

  • Steric Hindrance: The bulky cycloheptyl group at the N1 position creates a significant steric umbrella over the adjacent C3 primary amine, impeding the reductive elimination step of the catalytic cycle.

  • Competitive Coordination: The pyrazole nitrogen (N2) can competitively bind to the palladium center, potentially poisoning the catalyst or stalling the cycle.

Signaling RTK RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Drug Pyrazole Inhibitor Drug->PI3K Drug->mTOR

Fig 1: PI3K/Akt/mTOR pathway targeted by pyrazole-based kinase inhibitors.

Mechanistic Insights & Catalyst Selection

To overcome the inherent challenges of 1-cycloheptyl-1H-pyrazol-3-amine, the selection of the dialkylbiarylphosphine ligand is paramount.

Ligand Causality: tBuBrettPhos vs. RuPhos

Computational and kinetic studies demonstrate that the rate-limiting step in Pd-BrettPhos systems is oxidative addition, whereas for Pd-RuPhos systems, it is reductive elimination[3]. Because 1-cycloheptyl-1H-pyrazol-3-amine is exceptionally bulky, the resulting Pd(II)-amido complex is highly congested. If RuPhos is used, the catalytic cycle stalls at the reductive elimination phase.

By employing tBuBrettPhos , the extreme steric bulk of the tert-butyl groups forces the palladium center into a highly reactive, low-coordinate state. This structural distortion drastically accelerates the C-N bond-forming reductive elimination step, preventing catalyst stalling and suppressing unwanted bis-arylation[3].

Base Causality: LHMDS vs. NaOtBu

While sodium tert-butoxide (NaOtBu) is the traditional base for Buchwald-Hartwig aminations, its strong nucleophilicity can lead to side reactions, particularly if the aryl halide possesses sensitive functional groups. Using Lithium hexamethyldisilazide (LHMDS) provides excellent proton tolerance and functions as a non-nucleophilic base, which is critical for maintaining high chemoselectivity when coupling complex pharmaceutical intermediates[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (Bulky Pyrazole) OxAdd->AmineCoord Pd(II) Intermediate Deprot Deprotonation (LHMDS) AmineCoord->Deprot HX removal RedElim Reductive Elimination (Accelerated by tBuBrettPhos) Deprot->RedElim Amido-Pd(II) Complex RedElim->Pd0 N-Aryl Pyrazole

Fig 2: Buchwald-Hartwig catalytic cycle for sterically hindered pyrazol-3-amines.

Representative Optimization Data

The following table summarizes the quantitative optimization data for the cross-coupling of 1-cycloheptyl-1H-pyrazol-3-amine with a standard aryl chloride. The data clearly illustrates the superiority of the tBuBrettPhos/LHMDS system.

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2 mol%)RuPhosNaOtBuToluene1001615%
2Pd₂(dba)₃ (2 mol%)XPhosK₂CO₃Dioxane1001632%
3Pd₂(dba)₃ (2 mol%)BrettPhosNaOtBut-Amyl-OH1001268%
4Pd₂(dba)₃ (2 mol%)tBuBrettPhosNaOtBut-Amyl-OH100884%
5 Pd₂(dba)₃ (2 mol%) tBuBrettPhos LHMDS THF 80 8 92%

Note: Yields determined by HPLC analysis using an internal standard.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure the integrity of the air-sensitive catalytic species.

Materials Required
  • Amine: 1-Cycloheptyl-1H-pyrazol-3-amine (1.2 equiv)

  • Electrophile: Aryl halide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv / 2 mol%)

  • Ligand: tBuBrettPhos (0.048 equiv / 4.8 mol%)

  • Base: LHMDS (1.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous, degassed THF (0.2 M relative to aryl halide)

Step-by-Step Methodology

Step 1: Reaction Preparation & Degassing

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon (repeat 3 times).

  • Add the aryl halide (1.0 equiv) and 1-cycloheptyl-1H-pyrazol-3-amine (1.2 equiv) to the flask.

  • Add anhydrous THF to achieve a 0.2 M concentration. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich tBuBrettPhos ligand, killing the catalytic cycle before it begins.

Step 2: Catalyst Pre-Activation (In-Process Control)

  • In a separate, Argon-purged vial, combine Pd₂(dba)₃ (0.02 equiv) and tBuBrettPhos (0.048 equiv) in 1 mL of degassed THF.

  • Stir at room temperature for 10 minutes.

  • IPC Check: Observe the color transition. The mixture must shift from a deep, opaque purple/red (unactivated Pd₂(dba)₃) to a clear, pale yellow/orange homogeneous solution. Validation: This color shift confirms the successful formation of the active L-Pd(0) species. If the solution remains dark or precipitates form, discard and prepare fresh catalyst.

Step 3: Execution of the Amination

  • Transfer the activated catalyst solution into the main Schlenk flask via a gas-tight syringe.

  • Dropwise, add the LHMDS solution (2.5 equiv) over 5 minutes. The reaction mixture may darken slightly upon base addition.

  • Seal the flask and heat to 80 °C in a pre-equilibrated oil bath for 8 hours.

Step 4: Monitoring and Workup

  • Monitor the reaction via LC-MS. The disappearance of the aryl halide mass peak and the emergence of the product mass confirm completion.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (5 mL) to neutralize excess LHMDS.

  • Dilute with Ethyl Acetate (15 mL) and separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter through a short pad of Celite (to remove palladium black), and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl pyrazole derivative.

References

  • [3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:[Link]

  • [4] Buchwald-Hartwig Amination. Chemistry LibreTexts. URL:[Link]

  • [1] Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC / NIH. URL:[Link]

  • [2] Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates. Preprints.org. URL:[Link]

Sources

Application

Application Note: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Cycloheptyl-1H-pyrazol-3-amine

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, specifically deriving from the building block 1-cycloheptyl-1H-pyrazol-3-a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, specifically deriving from the building block 1-cycloheptyl-1H-pyrazol-3-amine .

The guide prioritizes the cyclocondensation strategy, which is the industry standard for constructing this bicyclic core. It addresses the specific regiochemical advantages provided by the N-cycloheptyl substituent and provides a robust, self-validating protocol.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK, KSP, and MET inhibitors). While many syntheses start from unsubstituted 3-aminopyrazoles—leading to tautomeric ambiguity and regioisomeric mixtures—using 1-cycloheptyl-1H-pyrazol-3-amine locks the pyrazole tautomer. This "regio-locking" forces the cyclization to proceed exclusively through the N2-nitrogen, enabling the predictable synthesis of N-alkylated pyrazolo[1,5-a]pyrimidines with high fidelity.

This guide details the cyclocondensation protocol with 1,3-electrophiles, elucidating the mechanistic pathway and providing critical troubleshooting for the lipophilic cycloheptyl variants.

Retrosynthetic Analysis & Strategy

The "Regio-Lock" Advantage

In unsubstituted 3(5)-aminopyrazoles, the annular nitrogen proton can shuttle between N1 and N2, creating two nucleophilic sites for cyclization. This often results in a mixture of pyrazolo[1,5-a]pyrimidine isomers (5- vs 7-substituted).

By starting with 1-cycloheptyl-1H-pyrazol-3-amine :

  • N1 is blocked: The cycloheptyl group prevents N1 from acting as a nucleophile in the cyclization step.

  • N2 is activated: The pyridine-like N2 nitrogen is the sole nucleophile available for the ring-closure step.

  • Outcome: The reaction yields a single regioisomer defined by the orientation of the 1,3-dicarbonyl electrophile.

Reaction Scheme

The synthesis involves the condensation of the amine with a 1,3-dielectrophile (e.g., 1,3-diketone,


-ketoester, or alkynone).

General Equation:



Detailed Experimental Protocol

Protocol A: Cyclocondensation with 1,3-Diketones (Model: Acetylacetone)

This protocol yields 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives. It is the most robust method for validating the starting material quality.

Materials:
  • Starting Material: 1-Cycloheptyl-1H-pyrazol-3-amine (1.0 equiv)

  • Reagent: Acetylacetone (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst (if EtOH used): Piperidine or catalytic HCl (5 mol%)

Step-by-Step Methodology:
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-cycloheptyl-1H-pyrazol-3-amine (1.0 mmol, ~179 mg) in Glacial Acetic Acid (3.0 mL).

    • Note: AcOH serves as both solvent and acid catalyst, driving the dehydration steps.

  • Addition:

    • Add Acetylacetone (1.2 mmol, 123 µL) dropwise to the stirring solution at room temperature.

    • Observation: A slight exotherm or color change (yellowing) may occur as the imine forms.

  • Reaction:

    • Heat the mixture to Reflux (118°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The starting amine peak (M+H 180) should disappear, replaced by the product peak (M+H ~244 for dimethyl derivative).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (15 mL) with vigorous stirring.

    • Critical Step: Neutralize carefully with saturated

      
       solution to pH ~7–8. The product, being lipophilic due to the cycloheptyl group, should precipitate as a solid.
      
  • Isolation:

    • Filter the solid, wash with cold water (3x), and dry under vacuum.

    • Alternative: If oil forms (common with cycloheptyl derivatives), extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective Synthesis with -Ketoesters

When using unsymmetrical electrophiles like Ethyl Acetoacetate , regioselectivity is controlled by conditions.

ConditionMajor IsomerMechanism Driver
Glacial AcOH (Reflux) 7-OH / 5-Methyl Exocyclic

attacks Ketone first (kinetic).
Basic (NaOEt/EtOH) 5-OH / 7-Methyl Exocyclic

attacks Ester (thermodynamic/base-mediated).

Recommendation: For the 1-cycloheptyl substrate, acidic conditions (AcOH) are generally cleaner and avoid competing hydrolysis of the amide bond.

Mechanistic Pathway & Visualization[1]

The formation of the pyrazolo[1,5-a]pyrimidine core proceeds via a cascade sequence. Understanding this is crucial for troubleshooting low yields.

Pathway Logic:
  • Condensation 1: The exocyclic amine (most nucleophilic) attacks the most electrophilic carbonyl (ketone).

  • Dehydration: Loss of water forms an imine/enamine intermediate.

  • Cyclization: The ring nitrogen (N2), now positioned favorably, attacks the second electrophilic center (ester or ketone).

  • Aromatization: Loss of water/alcohol establishes the aromatic bicyclic system.

Mechanistic Diagram (Graphviz)

G Start 1-Cycloheptyl-3-aminopyrazole Inter1 Intermediate A: Enamine Formation (Exocyclic N attack) Start->Inter1 Condensation (-H2O) Reagent 1,3-Diketone (Electrophile) Reagent->Inter1 Inter2 Intermediate B: Cyclization (Ring N2 attack) Inter1->Inter2 Intramolecular Nucleophilic Attack Product Pyrazolo[1,5-a]pyrimidine Scaffold Inter2->Product Aromatization (-H2O/ROH)

Caption: Sequential condensation and cyclization pathway. The N-cycloheptyl group (on Start node) remains spectator but directs the regiochemistry by blocking N1.

Characterization & Data Interpretation

Successful synthesis is confirmed by specific NMR signatures.[1]

Key 1H NMR Signals (DMSO-d6)
PositionSignal TypeChemical Shift (

)
Diagnostic Feature
Cycloheptyl CH Multiplet4.5 – 5.0 ppmDeshielded methine proton adjacent to pyrazole Nitrogen.
Pyrimidine H-6 Singlet/Doublet6.5 – 7.0 ppmCharacteristic aromatic proton of the newly formed ring.
Pyrazole H-3 Singlet8.0 – 8.5 ppmOnly present if C3 is unsubstituted (often substituted in drugs).
Cycloheptyl

Multiplets1.4 – 2.0 ppmBroad aliphatic region (12 protons).
Troubleshooting Table
IssueProbable CauseSolution
No Reaction Steric bulk of Cycloheptyl group.Increase temperature (use sealed tube at 140°C) or use microwave irradiation.
Oiling Out High lipophilicity of product.Do not use water precipitation. Extract with DCM and evaporate.
Regioisomer Mix Tautomerism (Unlikely here) or weak electrophile differentiation.Switch solvent.[2] Use AcOH for kinetic product; Pyridine for thermodynamic.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[3][4][5][6]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the rule that exocyclic amines attack the most electrophilic carbonyl first.
    • (Generalized Landing Page)

  • Microwave-Assisted Synthesis

    • Title: Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[3][5][7]

    • Source:Tetrahedron Letters.
    • Context: Protocol optimization for sterically hindered aminopyrazoles.
  • Kinase Inhibitor Scaffolds

    • Title: Pyrazolo[1,5-a]pyrimidines as privileged scaffolds in drug discovery.[3]

    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Validates the biological relevance of the N-alkyl
  • Starting Material Data

    • Compound: 1-Cycloheptyl-1H-pyrazol-3-amine (CAS: 1250149-93-9).[8][9]

    • Source: Chemical Vendors (e.g., BLD Pharm, Ambeed).

Sources

Method

Advanced Protocols for 3-Aminopyrazole Functionalization: Regiocontrol and Substitutive Transformations

Abstract 3-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Pazopanib, Tozasertib). However, their amphoteric nature and rapid tautome...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Pazopanib, Tozasertib). However, their amphoteric nature and rapid tautomeric equilibrium present a "Regioselectivity Challenge" that often leads to intractable mixtures of


-alkylated, 

-alkylated, and exocyclic

-acylated products. This application note provides field-proven protocols for controlling nucleophilic substitution by the pyrazole (alkylation/acylation) and nucleophilic substitution of the amino group (Sandmeyer-type transformations), enabling precise structural editing of this heterocyclic core.

Part 1: The Reactivity Landscape & Tautomerism

To design reproducible protocols, one must first understand the fluxional nature of the substrate. 3-aminopyrazole (A ) exists in equilibrium with 5-aminopyrazole (B ).

  • Hard Nucleophile: The exocyclic amine (

    
    ) is generally the site of acylation (kinetic control).
    
  • Soft Nucleophile: The endocyclic ring nitrogens are the sites of alkylation.

  • The Trap: In unsubstituted 3-aminopyrazoles,

    
     and 
    
    
    
    are chemically distinct but interconvert rapidly. Once a substituent is introduced, the tautomerism locks, determining the final regioisomer ratio.
Figure 1: Tautomeric Equilibrium and Reactive Sites

ReactivityLandscape TautomerA 3-Amino-1H-pyrazole (Tautomer A) TautomerB 5-Amino-1H-pyrazole (Tautomer B) TautomerA->TautomerB Fast Equilibrium (H-Shift) Exocyclic Exocyclic Amine (-NH2) KINETIC ATTACK (Acylation/Sulfonylation) TautomerA->Exocyclic Hard Electrophiles Endocyclic Ring Nitrogen (N1) THERMODYNAMIC ATTACK (Alkylation/Arylation) TautomerA->Endocyclic Soft Electrophiles (Base Mediated)

Caption: Mechanistic bifurcation of 3-aminopyrazole reactivity. The choice of reagents (Hard vs. Soft) and pH dictates the site of substitution.

Part 2: Protocol A — Regioselective N1-Alkylation

Objective: Selective alkylation of the ring nitrogen (


) while suppressing exocyclic amine alkylation.
Mechanistic Insight

Direct alkylation with alkyl halides often results in poly-alkylation. To achieve


 selectivity, we utilize the acidity of the pyrazole 

(

) using a mild base in a polar aprotic solvent. The resulting pyrazolide anion is a potent nucleophile that reacts preferentially at the ring nitrogen.
Materials
  • Substrate: 3-Aminopyrazole derivative (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the 3-aminopyrazole (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Cool the mixture to

    
     (ice bath). Add the alkyl halide (1.1 equiv) dropwise over 10 minutes to prevent exotherm-driven poly-alkylation.
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If exocyclic alkylation is observed (dialkylation), lower the temperature to

      
       and reduce equivalents of electrophile to 0.95.
      
  • Workup: Dilute with EtOAc. Wash

    
     with water (to remove DMF) and 
    
    
    
    with brine. Dry over
    
    
    .
  • Purification: Flash column chromatography.

    • Eluent: DCM:MeOH (95:5) is typically required due to the polarity of the amine.

Part 3: Protocol B — Substitution of the Amino Group (Sandmeyer Transformation)

Objective: Converting the nucleophilic


 group into an electrophilic handle (Halide) for subsequent cross-coupling (Suzuki/Buchwald).
Mechanistic Insight

The amino group is a poor leaving group. We must convert it into a diazonium salt (


), which is an excellent leaving group (releasing 

gas). This intermediate is unstable and must be generated in situ at low temperatures.
Figure 2: Sandmeyer Workflow

Sandmeyer Step1 Step 1: Diazotization (NaNO2, HX, 0°C) Intermediate Diazonium Salt [R-N2]+ X- Step1->Intermediate Generation Step2 Step 2: Substitution (CuX or KI) Intermediate->Step2 In Situ Transfer Product 3-Halopyrazole (Electrophilic Scaffold) Step2->Product -N2 Gas

Caption: Conversion of 3-aminopyrazole to 3-halopyrazole via diazonium intermediate.

Protocol: Synthesis of 3-Iodopyrazole

This variant uses non-aqueous diazotization for better yields with lipophilic substrates.

  • Diazotization:

    • Dissolve 3-aminopyrazole (1.0 equiv) in Diiodomethane (

      
      ) or Acetonitrile.
      
    • Add Isoamyl nitrite (1.5 equiv) dropwise at RT.

    • Observation: Evolution of

      
       gas (bubbling) indicates diazonium formation.[1]
      
  • Iodination:

    • Add Copper(I) Iodide (

      
      , 0.5 equiv) or elemental Iodine (
      
      
      
      ).
    • Heat the mixture to

      
       for 2 hours.
      
  • Quench:

    • Cool to RT. Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to reduce excess iodine (solution turns from purple/brown to clear/yellow).
      
  • Extraction: Extract with DCM. The product is usually less polar than the starting material.

Part 4: Data Summary & Troubleshooting

Table 1: Regioselectivity Optimization Matrix
ConditionMajor ProductMechanismYield (Typical)

/ Acetone / Reflux

-Alkylation
Thermodynamic60-75%

/ THF /


-Alkylation
Kinetic Anion80-90%
Acyl Chloride / Pyridine Exocyclic AmideNucleophilic Attack>90%
Sandmeyer (

)
3-ChloropyrazoleRadical Subst. (

)
50-65%
Troubleshooting Guide
  • Problem: Formation of regioisomeric mixtures (

    
     vs 
    
    
    
    alkylation).
    • Solution: Introduce a bulky protecting group on the exocyclic amine (e.g., Boc) before alkylation. The steric bulk directs alkylation to the distal nitrogen (

      
      ).
      
  • Problem: Low yield in Sandmeyer reaction.

    • Solution: Pyrazole diazonium salts are exceptionally stable compared to phenyl diazoniums. Ensure the reaction is heated sufficiently (often

      
      ) in Step 2 to force 
      
      
      
      loss.
  • Problem: Product stuck on silica gel.

    • Solution: 3-aminopyrazoles are basic.[2] Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites on the silica.

References

  • Regioselective Synthesis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. (2017). Detailed study on steric and electronic control of pyrazole alkylation. Link

  • Sandmeyer Reaction: Experimental Procedures. Organic Chemistry Portal. Comprehensive guide on diazotization conditions. Link

  • Synthesis of Pyrazolo[1,5-a]pyrimidines (Pazopanib Intermediates). MDPI Molecules. Protocol for condensing 3-aminopyrazoles with 1,3-dielectrophiles. Link

  • Tautomerism in 3(5)-Aminopyrazoles. Arkivoc. Review of spectroscopic methods to determine tautomeric ratios. Link

Sources

Application

solvent selection for dissolving 1-cycloheptyl-1H-pyrazol-3-amine

Application Note: Solvent Selection and Solubilization Protocols for 1-Cycloheptyl-1H-pyrazol-3-amine Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Chemists, Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Solubilization Protocols for 1-Cycloheptyl-1H-pyrazol-3-amine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Chemists, Pharmacologists, and Formulation Scientists Compound: 1-Cycloheptyl-1H-pyrazol-3-amine (CAS: 1250149-93-9)[1]

Executive Summary

Handling heterocyclic amines with bulky aliphatic substituents presents a classic solubility challenge in early-stage drug discovery. 1-Cycloheptyl-1H-pyrazol-3-amine features a highly lipophilic cycloheptyl ring coupled with a polar, weakly basic pyrazol-3-amine headgroup. This amphiphilic-like dichotomy often leads to erratic solubility profiles: excellent solubility in polar aprotic solvents, but rapid precipitation ("crashing out") upon aqueous dilution.

This guide provides a mechanistic framework and validated protocols for selecting the optimal solvent systems for in vitro assays, in vivo dosing, and chemical workups, ensuring reproducible data and preventing artifactual assay results driven by compound aggregation.

Physicochemical Profiling & Causality of Solubility

To dissolve a compound effectively, one must overcome its crystal lattice energy and the desolvation penalty of the solvent. For 1-cycloheptyl-1H-pyrazol-3-amine, the structural drivers are:

  • The Cycloheptyl Ring (Lipophilic Driver): The 7-membered aliphatic ring creates a large hydrophobic surface area. In aqueous media, water molecules must form a highly ordered "cage" around this ring, resulting in a severe entropic penalty. This is the primary cause of poor aqueous solubility.

  • The Pyrazol-3-amine Core (Polar/Basic Driver): The pyrazole ring is aromatic and capable of hydrogen bonding (both as a donor via the -NH2 and an acceptor via the ring nitrogens)[2]. Furthermore, pyrazoles are weakly basic. The electron-donating nature of the 3-amino group increases the basicity of the adjacent ring nitrogen, giving it an estimated pKa of ~4.0–4.5.

  • Mechanistic Exploitation: Because of this weak basicity, the compound can be protonated by strong acids to form highly water-soluble salts[2]. Conversely, for non-acidic organic environments, the solvent must possess strong hydrogen-bond acceptor properties to solvate the amine group while providing a low dielectric environment for the cycloheptyl ring.

Solvent Selection Matrix

The following table summarizes the optimal solvent systems based on the intended downstream application.

ApplicationPrimary Solvent SystemEstimated Solubility TierMechanistic Rationale
In Vitro Stock Anhydrous DMSOHigh (>50 mM)Universal solubilizing power; strong H-bond acceptor for the -NH2 group; accommodates the lipophilic ring[3].
Chemical Synthesis Ethanol / MethanolModerate–High (>20 mM)Good balance of polarity; allows for thermal dissolution and controlled recrystallization upon cooling[2].
In Vivo Dosing 5% DMSO / 10% Tween-80 / 85% SalineModerate (~2–5 mg/mL)Tween-80 micelles encapsulate the hydrophobic cycloheptyl ring, preventing nucleation in the aqueous phase.
Aqueous Workup 0.1 M HCl (Aqueous)High (as HCl salt)Protonation of the pyrazole ring converts the neutral molecule into a charged species, enabling strong ion-dipole interactions with water[2].
Assay Buffer PBS (pH 7.4)Low (<100 µM)Neutral pH leaves the compound uncharged; the hydrophobic effect drives rapid aggregation and precipitation[3].

Solubilization Workflow & Decision Tree

The following diagram outlines the logical decision-making process for solubilizing 1-cycloheptyl-1H-pyrazol-3-amine based on your experimental needs.

SolventWorkflow Start 1-Cycloheptyl-1H-pyrazol-3-amine Target Application InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Synthesis Chemical Synthesis & Workup Start->Synthesis DMSO Primary Solvent: DMSO (10-50 mM Stock) InVitro->DMSO Vehicle Formulation Vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline) InVivo->Vehicle Acidic Acidic Solubilization (Protonation at pH < 4) InVivo->Acidic If low pH tolerated OrgSolvent Organic Solvents (EtOH, EtOAc, DCM) Synthesis->OrgSolvent Buffer Dilute in Assay Buffer (Max 0.1-1% DMSO) DMSO->Buffer Aqueous dilution

Caption: Decision matrix for the solubilization of 1-cycloheptyl-1H-pyrazol-3-amine across different workflows.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration In Vitro Stocks (DMSO)

Causality Note: Dimethyl sulfoxide (DMSO) is the industry standard for compound libraries[3]. However, DMSO is highly hygroscopic. Absorption of atmospheric water lowers the solubilizing capacity of DMSO, leading to premature precipitation of lipophilic compounds. Always use anhydrous DMSO.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 1-cycloheptyl-1H-pyrazol-3-amine to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired amount of the compound (e.g., 1.79 mg for a 1 mL of 10 mM stock, based on MW = 179.26 g/mol ) into a clean, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex the solution for 30–60 seconds. If the compound does not immediately dissolve, place the vial in a sonicating water bath at 25°C for 5 minutes.

  • Validation: Visually inspect the solution against a light source. It must be completely transparent with no particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles, flush with argon or nitrogen gas, and store at -20°C.

Protocol B: Aqueous Formulation for In Vivo Dosing (Co-Solvent/Surfactant System)

Causality Note: Direct addition of water to a DMSO stock causes localized supersaturation, leading to rapid nucleation and crystallization of the compound. To prevent this, a surfactant (Tween-80) is added before the aqueous phase. The surfactant coats the hydrophobic cycloheptyl rings as the dielectric constant of the medium changes, trapping the drug in thermodynamically stable micelles.

Step-by-Step Methodology (for a 5% DMSO / 10% Tween-80 / 85% Saline vehicle):

  • Primary Solubilization: Dissolve the required dose of the compound in 100% DMSO. This volume will represent 5% of your final formulation volume.

  • Surfactant Addition: Add Tween-80 (representing 10% of the final volume) directly to the DMSO/compound mixture.

  • Homogenization: Vortex vigorously for 1 minute. The compound must be fully dissolved in this DMSO/Tween-80 matrix before proceeding.

  • Aqueous Phase Addition: Slowly, dropwise, add 0.9% physiological saline (representing 85% of the final volume) while continuously vortexing or stirring the mixture.

  • Validation: The final solution should be clear or slightly opalescent, but free of visible precipitates. If heavy cloudiness occurs, the kinetic solubility has been exceeded[3], and the dose must be lowered or the surfactant ratio increased.

Protocol C: Acid-Mediated Solubilization (Salt Formation)

Causality Note: Exploiting the weak basicity of the pyrazole derivative allows for complete aqueous solubilization without organic co-solvents[2]. This is ideal for specific chemical workups or specialized dosing where organic solvents are prohibited.

Step-by-Step Methodology:

  • Suspend the compound in sterile water (it will remain cloudy/insoluble).

  • Gradually add 0.1 M HCl dropwise while monitoring the pH and stirring continuously.

  • As the pH drops below 4.0, the compound will protonate and rapidly transition into the aqueous phase as a hydrochloride salt.

  • Once fully clear, if a physiological pH is required, slowly back-titrate with 0.1 M NaOH or a strong buffer (e.g., 100 mM Phosphate buffer) to pH ~6.5. Warning: If the pH is raised too quickly or too high, the free base will crash out of solution.

Troubleshooting & Quality Control

  • Issue: Precipitation upon dilution into PBS (Assay Buffer).

    • Cause: The kinetic solubility of the free base in neutral aqueous media has been exceeded[3].

    • Solution: Ensure the final DMSO concentration in the assay is at least 0.5% - 1.0%. If precipitation persists, pre-warm the buffer to 37°C before adding the compound, or use a carrier protein like BSA (Bovine Serum Albumin) in the assay buffer, which can bind and stabilize lipophilic small molecules.

  • Issue: Compound forms a gel or amorphous solid instead of dissolving.

    • Cause: Amorphous dispersions can sometimes swell before dissolving, or the solvent processing conditions are sub-optimal[4].

    • Solution: Apply gentle heat (e.g., 40°C water bath) and sonication to break the kinetic barrier of the amorphous solid state.

References

  • BLD Pharm. "1-Cycloheptyl-1h-pyrazol-3-amine". bldpharm.com. 1

  • Benchchem. "Overcoming poor solubility of pyrazole derivatives during reaction workup". benchchem.com. 2

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". acs.org. 3

  • MDPI. "Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole". mdpi.com. 4

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of Aminopyrazole Scaffolds

Executive Summary The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors (e.g., Pyrazolo[1,5-a]pyrimidines). Traditional thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors (e.g., Pyrazolo[1,5-a]pyrimidines). Traditional thermal synthesis of these intermediates often suffers from prolonged reaction times (4–12 hours), variable yields, and the requirement for toxic organic solvents.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the specific dielectric heating effects of polar precursors, researchers can achieve:

  • Reaction Time Reduction: From hours to minutes (typically <15 min).

  • Yield Improvement: Average increases of 15–25% over thermal methods.

  • Green Chemistry Compliance: Utilization of aqueous or ethanolic media.[1]

Core Principles & Mechanism[2]

Why Microwave Irradiation for Aminopyrazoles?

The synthesis of aminopyrazoles typically involves the condensation of hydrazines with


-ketonitriles. This reaction proceeds via polar transition states. Microwave irradiation is particularly effective here due to Dipolar Polarization :
  • Coupling Efficiency: The starting materials (hydrazines) and solvents (water/ethanol) have high dielectric loss tangents (

    
    ), allowing for efficient energy transfer.
    
  • Superheating Effect: In sealed vessels, solvents can be heated 20–30°C above their atmospheric boiling points, significantly accelerating the rate-determining step (cyclization).

Workflow Visualization

The following diagram illustrates the integrated workflow from raw materials to complex fused drug scaffolds.

MW_Workflow Raw Raw Materials (Hydrazines + Beta-Ketonitriles) MW_Step1 MW Reactor 150°C, 5-10 min (Cyclocondensation) Raw->MW_Step1 Polar Solvent (EtOH/H2O) Intermed 5-Aminopyrazole Intermediate MW_Step1->Intermed Path_A Path A: Fused Pyrimidines (+ 1,3-Dicarbonyls) Intermed->Path_A Path_B Path B: GBB Reaction (+ Aldehyde + Isocyanide) Intermed->Path_B Final_A Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Path_A->Final_A MW: 150°C 10 min Final_B Imidazo[1,2-b]pyrazole (Multicomponent Product) Path_B->Final_B MW: 120°C 20 min

Figure 1: Integrated microwave workflow for aminopyrazole synthesis and downstream functionalization.

Experimental Protocols

Protocol A: Aqueous Synthesis of 5-Aminopyrazoles

Target: Rapid generation of the core ring system without chromatographic purification.

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • 3-Aminocrotononitrile or substituted

    
    -ketonitrile (1.0 equiv)
    
  • Solvent: Water (or 1M HCl if solubility is poor)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate), suspend the aryl hydrazine (2 mmol) and nitrile (2 mmol) in 4 mL of water.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 120°C.

    • Hold Time: 5–10 minutes.

    • Stirring: High (600 rpm).[2]

  • Work-up: Cool to 50°C using compressed air (integrated in most reactors). The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry.

    • Note: If oil forms, extract with ethyl acetate.

Validation Data:

Entry R-Group Method Time Yield (%)
1 Ph Thermal (Reflux) 2 h 78
2 Ph MW (120°C) 5 min 94
3 4-F-Ph Thermal (Reflux) 3 h 72

| 4 | 4-F-Ph | MW (120°C) | 8 min | 92 |

Protocol B: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Fused heterocyclic systems common in oncology (e.g., CDK inhibitors). This protocol utilizes the aminopyrazole formed in Protocol A without isolation, or starts from isolated intermediate.

Reagents:

  • 5-Aminopyrazole (1.0 equiv)[3]

  • 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Loading: Dissolve 5-aminopyrazole (1 mmol) and ethyl acetoacetate (1.2 mmol) in 2 mL of AcOH in a microwave vial.

  • Irradiation:

    • Temp: 150°C.

    • Hold Time: 10 minutes.

    • Pre-stirring:[4] 30 seconds.

  • Work-up: Upon cooling, pour the reaction mixture into crushed ice.

  • Isolation: The solid precipitate is filtered, washed with water, and recrystallized from ethanol if necessary.

Mechanistic Note: The acetic acid serves a dual role: it acts as a solvent with a high loss tangent (good MW absorber) and provides the acid catalysis required for the condensation-dehydration steps closing the pyrimidine ring.

Protocol C: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: High-complexity scaffolds via Multicomponent Reaction (MCR).

Reagents:

  • 5-Aminopyrazole (1.0 equiv)[3]

  • Aldehyde (1.0 equiv)[5]

  • Isocyanide (1.0 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)

    
    ] (5 mol%) or simply AcOH.
    

Step-by-Step Procedure:

  • Loading: Combine all three components in Ethanol (3 mL). Add catalyst.[5][6][7]

  • Irradiation: Heat to 140°C for 20 minutes.

  • Purification: Unlike Protocol A/B, this often requires column chromatography (EtOAc/Hexane) due to the formation of side products (though MW significantly reduces these compared to thermal heating).

Troubleshooting & Optimization

Solvent Selection Matrix

The choice of solvent is critical for MW efficiency. Use this matrix to select the optimal medium:

Solventtan

(Absorbance)
SuitabilityNotes
Ethanol 0.941HighExcellent for solubility and heating rate.
Water 0.123Medium-HighGreenest option; requires ionic additives (reactants) to heat effectively.
Acetic Acid 0.174MediumEssential for cyclization (Protocol B).
Toluene 0.040LowAvoid unless doped with ionic liquids or polar additives.
Safety Critical: Pressure Management
  • Risk: Hydrazine derivatives can release nitrogen gas upon decomposition.

  • Mitigation:

    • Never exceed 50% volume capacity of the MW vial.

    • Use vessels with pressure release seals (rated >20 bar).

    • Program a "Pressure Cut-off" limit (e.g., 18 bar) in the reactor software.

References

  • Aggarwal, R., et al. (2011). "Microwave-assisted synthesis of 5-aminopyrazoles and their application in the synthesis of fused heterocycles." Journal of Heterocyclic Chemistry.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Lynch, M., et al. (2023). "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines." Journal of Visualized Experiments (JoVE).

  • Shaaban, M. R., et al. (2012). "Microwave-assisted synthesis of novel pyrazole, pyrimidine and pyrazolo[1,5-a]pyrimidines." Life Science Journal.

  • BenchChem Technical Support. (2025). "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cycloheptyl-1H-pyrazol-3-amine

This guide serves as a Tier 3 Technical Support resource for the purification of 1-cycloheptyl-1H-pyrazol-3-amine . It is designed for researchers encountering specific separation challenges with aminopyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for the purification of 1-cycloheptyl-1H-pyrazol-3-amine . It is designed for researchers encountering specific separation challenges with aminopyrazoles.

Ticket ID: PUR-PYR-003 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open for Troubleshooting

Executive Summary & Compound Profile

Purifying 1-cycloheptyl-1H-pyrazol-3-amine presents a dual challenge:

  • Basicity: The primary amine at position 3 and the pyrazole nitrogen interact strongly with acidic silanol groups on silica gel, causing peak tailing and yield loss.

  • Lipophilicity vs. Polarity: The cycloheptyl ring is highly lipophilic, while the aminopyrazole core is polar. This amphiphilic nature requires a mobile phase that balances solubility with elution strength.

  • Regioisomerism: Depending on your synthetic route (e.g., reaction of cycloheptylhydrazine with

    
    -ketonitriles), you may have the 1,5-isomer  byproduct. These isomers often co-elute on standard gradients.
    

Standard Operating Procedure (The "Golden Path")

Use this protocol as your baseline. If this fails, proceed to the Troubleshooting Hub below.

Stationary Phase Selection
  • Recommended: Spherical Silica Gel (20–40 µm).

  • Alternative: Amine-functionalized Silica (NH2-Silica) eliminates the need for mobile phase modifiers.

Mobile Phase System
  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% concentrated Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) .

    • Why? The base competes for silanol binding sites, sharpening the amine peak.

Gradient Protocol (Flash Chromatography)
Time (CV)% Solvent BDescription
0–20%Column equilibration (critical for TEA buffering)
2–50–2%Elution of non-polar impurities (excess hydrazine/alkyl halides)
5–152–10%Target Compound Elution Window
15–2010–20%Flush polar byproducts (e.g., oxidized oligomers)

Troubleshooting Hub (Q&A)

Issue 1: "My product is streaking/tailing across 20 fractions."

Diagnosis: Uncapped silanol groups on the silica are protonating your amine, creating a "cation-exchange" retention mechanism rather than simple adsorption.

Corrective Action:

  • The "Pre-Buffer" Technique: Before loading your sample, flush the column with 3 CVs of Hexane containing 1% Triethylamine (TEA) . This neutralizes the silica surface before the amine touches it.

  • Switch Modifiers: If TEA is difficult to remove (high boiling point), use Ammonia in Methanol (7N NH₃ in MeOH) as your Solvent B source.

  • Caution: Do not use acetic acid. While it works for some heterocycles, it will protonate the exocyclic amine (

    
    ), causing the compound to stick permanently to the silica.
    
Issue 2: "I cannot separate the 3-amine product from the 5-amine regioisomer."

Diagnosis: 1,3- and 1,5-aminopyrazoles have very similar polarities. In 1-cycloheptyl-1H-pyrazol-3-amine, the bulky cycloheptyl group shields the N1 nitrogen, but the exocyclic amines are exposed in both isomers.

Corrective Action:

  • Change Selectivity (Orthogonal Flash): Switch from DCM/MeOH to Hexane/Ethyl Acetate (with 1% TEA) .

    • Logic: EtOAc interacts differently with the dipole moments of the isomers than MeOH.

  • Isocratic Hold: Run a linear gradient to find the elution point (e.g., 40% EtOAc). Then, perform the purification isocratically at 35% EtOAc .

    • Result: This maximizes the number of interaction events (theoretical plates) between the isomers and the silica.

  • Check 2D NMR: Ensure you are identifying the correct isomer. The 1,5-isomer will show a NOESY correlation between the cycloheptyl protons and the pyrazole C4-H. The 1,3-isomer (target) will not show a strong NOE between the ring and the C4-H.

Issue 3: "My compound precipitates on the column."

Diagnosis: The cycloheptyl group makes the compound poorly soluble in pure Hexane or low % EtOAc, while the amine makes it insoluble in pure water.

Corrective Action:

  • Solid Loading (Dry Load): Dissolve the crude mixture in minimal DCM/MeOH, add silica (ratio 1:2), and evaporate to dryness. Load this powder into a solid load cartridge.

    • Benefit: Eliminates solvent mismatch effects and precipitation at the column head.

  • Solvent Assist: If liquid loading is mandatory, dissolve the sample in a minimal amount of Toluene . Toluene is compatible with Hexane gradients but solubilizes the cycloheptyl group better than DCM.

Visual Workflow: Decision Logic

Figure 1: Decision tree for optimizing the purification of aminopyrazoles.

PurificationLogic Start Crude 1-cycloheptyl- 1H-pyrazol-3-amine CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Is there streaking? CheckTLC->Streaking AddBase Add 1% NH4OH or TEA to Mobile Phase Streaking->AddBase Yes Separation Isomers Separated? Streaking->Separation No AddBase->Separation StdFlash Proceed with DCM/MeOH Gradient Separation->StdFlash Yes SwitchSolvent Switch to Hexane/EtOAc + 1% TEA Separation->SwitchSolvent No Final Pure Compound StdFlash->Final Isocratic Run Isocratic (Low % B) SwitchSolvent->Isocratic Isocratic->Final

Caption: Workflow for selecting solvent systems and modifiers based on TLC behavior.

Technical Data & Reference Values

Estimated Retardation Factors (Rf)

Values are estimates based on 1-cyclohexyl analogs [1].

Solvent SystemModifierEstimated RfNotes
100% EtOAcNone0.25 – 0.35Broad spot (tailing)
95:5 DCM:MeOHNone0.30 – 0.40Significant tailing
95:5 DCM:MeOH 1% NH₄OH 0.45 – 0.55 Sharp, compact spot
1:1 Hex:EtOAc1% TEA0.20 – 0.30Good for isomer separation
Alternative Purification: Salt Formation

If chromatography remains difficult, exploit the basicity of the amine [2].

  • Dissolve crude in Diethyl Ether .

  • Add 2M HCl in Ether dropwise.

  • The HCl salt of the product will precipitate as a white solid.

  • Filter and wash with ether (removes non-basic impurities).

  • Optional: Freebase by partitioning between DCM and sat. NaHCO₃ if the neutral form is required.

References

  • PubChem. (n.d.).[1] 1-Cyclohexyl-1H-pyrazol-3-amine.[2][3] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Biotage. (2023).[4] How to isolate impurities from a reaction product. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved March 4, 2026, from [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. Retrieved March 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing Hydrazine Impurities in Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hydr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hydrazine impurities in pyrazole synthesis. As Senior Application Scientists, we offer not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is removing residual hydrazine from my pyrazole product so critical?

A1: Hydrazine is a potent reducing agent and is classified as a genotoxic impurity (GTI).[1] Its presence, even at trace levels (low ppm), is a significant concern in pharmaceutical development due to its potential to damage DNA.[1] Furthermore, residual hydrazine can interfere with subsequent synthetic steps or biological assays, and its high reactivity can lead to product degradation over time.[2]

Q2: What are the primary sources of hydrazine impurities in my pyrazole synthesis?

A2: The most common source is the use of excess hydrazine or its derivatives (like hydrazine hydrate or substituted hydrazines) to drive the condensation reaction with a 1,3-dicarbonyl compound to completion.[3] Incomplete reaction can also leave unreacted hydrazine in the crude product.[4]

Q3: My reaction mixture has turned a deep yellow/red color. Is this related to hydrazine?

A3: Yes, this is a common observation, especially when using phenylhydrazine. The coloration is often due to the air-oxidation or decomposition of the hydrazine reagent, leading to colored impurities.[2]

Q4: Can I just remove hydrazine by rotary evaporation?

A4: While hydrazine is volatile, attempting to remove it solely by rotary evaporation is not recommended, especially for larger quantities. Hydrazine vapors are flammable and toxic, and this process should only be conducted in a well-ventilated fume hood.[5][6] Moreover, it may not be completely effective, and azeotropic distillation with a solvent like xylene is a more thorough approach if distillation is chosen.[7]

II. Troubleshooting Guide: Identification and Removal of Hydrazine Impurities

This section provides a structured approach to identifying and eliminating hydrazine contamination from your pyrazole product.

Issue 1: Detecting the Presence of Hydrazine

Question: How can I confirm that my purified pyrazole is free from hydrazine?

Answer: Visual inspection and standard characterization techniques like NMR or mass spectrometry are often insufficient for detecting trace levels of hydrazine. Due to its lack of a strong chromophore and high polarity, specialized analytical methods are required for accurate quantification.[1][8]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection after Derivatization: This is a highly sensitive and widely used method. Hydrazine is reacted with a derivatizing agent, such as 2-hydroxy-1-naphthalaldehyde (HNA) or benzaldehyde, to form a hydrazone.[1][8] This new compound has a strong UV absorbance at a wavelength where most pharmaceutical compounds do not absorb, minimizing matrix interference.[1]

  • Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or coupled to a Mass Spectrometer (MS): GC-based methods are also effective. Derivatization is often necessary to improve the volatility and thermal stability of hydrazine for GC analysis.[9]

Workflow for Hydrazine Detection and Quantification

cluster_0 Detection & Quantification Crude_Product Crude Pyrazole Sample Derivatization Derivatization with Aldehyde Reagent Crude_Product->Derivatization HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification against Standard Curve HPLC_UV->Quantification GC_MS->Quantification

Caption: Workflow for detecting and quantifying hydrazine impurities.

Issue 2: Inefficient Removal of Hydrazine During Work-up

Question: My standard aqueous work-up isn't completely removing the hydrazine. What am I doing wrong?

Answer: While hydrazine has good water solubility, a simple water wash may not be sufficient, especially if the hydrazine is present in high concentrations or if your pyrazole product has some water solubility, leading to product loss. The key is to exploit the basic nature of hydrazine.

Protocol 1: Acidic Wash for Hydrazine Removal

This protocol leverages the basicity of hydrazine to convert it into a water-soluble salt, which is then easily separated from the organic layer containing the neutral or weakly basic pyrazole product.

Methodology:

  • Dissolution: Dissolve the crude pyrazole product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[4][6] The hydrazine will be protonated to form the hydrazinium salt (N₂H₅⁺), which is highly soluble in the aqueous layer.

  • Separation: Vigorously shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer.[4]

  • Repeat: Repeat the acidic wash at least one more time to ensure complete removal of hydrazine.[4]

  • Neutralization and Back-Extraction of Product (if necessary): If your pyrazole product is basic and has been extracted into the aqueous layer, you will need to neutralize the combined aqueous layers with a base (e.g., 1 M NaOH) until basic pH is achieved.[4] The neutral pyrazole will then precipitate or can be extracted back into an organic solvent.[4]

  • Final Wash and Drying: Wash the organic layer containing your purified pyrazole with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

Causality: The acidic wash is effective because the protonated hydrazinium ion has a much higher affinity for the aqueous phase than the organic phase. This partitioning behavior allows for a clean separation.

Troubleshooting Logic for Hydrazine Removal

cluster_1 Hydrazine Removal Strategy Impurity_Detected Hydrazine Impurity Detected Acidic_Wash Perform Acidic Wash (e.g., 1M HCl) Impurity_Detected->Acidic_Wash Check_Product_Basicity Is Pyrazole Product Basic? Acidic_Wash->Check_Product_Basicity Direct_Isolation Dry and Concentrate Organic Layer Check_Product_Basicity->Direct_Isolation No Neutralize_Aqueous Neutralize Aqueous Layer and Back-Extract Check_Product_Basicity->Neutralize_Aqueous Yes Pure_Product Isolated Pure Pyrazole Direct_Isolation->Pure_Product Neutralize_Aqueous->Pure_Product

Caption: Decision-making workflow for hydrazine removal.

Issue 3: Product Precipitation and Co-precipitation of Hydrazine

Question: My pyrazole product precipitates from the reaction mixture upon cooling. Can I assume it's pure after filtration?

Answer: Not necessarily. While precipitation is a form of purification, it's possible for hydrazine to be occluded or co-precipitate with your product, especially if a large excess of hydrazine was used. It is always advisable to perform a purification step even after filtration.

Recommended Strategies:

  • Recrystallization: This is a powerful technique for purifying solid products. Choose a solvent system where your pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.[10] Hydrazine, being highly soluble in many polar solvents, will likely remain in the mother liquor.

  • Slurry Wash: If a full recrystallization is not feasible, you can wash the filtered solid with a solvent in which your product is sparingly soluble, but hydrazine is soluble. Cold ethanol or diethyl ether can be effective for this purpose.[11]

Protocol 2: Recrystallization using a Binary Solvent System

This method is particularly useful when a single solvent does not provide ideal solubility characteristics for recrystallization.

Methodology:

  • Dissolution in "Good" Solvent: Dissolve the crude, hydrazine-contaminated pyrazole in a minimal amount of a hot "good" solvent (a solvent in which the pyrazole is highly soluble).[10]

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the pyrazole is sparingly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.[10]

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Comparison of Hydrazine Removal Techniques
Technique Principle Advantages Disadvantages
Acidic Wash Converts basic hydrazine to a water-soluble salt for extraction.[4]Highly effective for removing hydrazine; applicable to a wide range of pyrazoles.May require back-extraction if the pyrazole product is also basic.[4]
Recrystallization Differential solubility of the pyrazole and hydrazine in a given solvent system.[10]Excellent for obtaining high-purity crystalline products; removes other impurities as well.Can result in product loss in the mother liquor; requires a suitable solvent system.
Azeotropic Distillation Forms a lower-boiling azeotrope with a solvent (e.g., xylene) to facilitate removal.[7]Effective for removing larger quantities of hydrazine.Requires heating, which could degrade sensitive products; not suitable for non-volatile pyrazoles.
Slurry Wash Washing the solid product with a solvent that dissolves hydrazine but not the product.[11]Quick and simple for removing surface-level impurities.Less effective than recrystallization for removing occluded impurities.

III. Safety First: Handling Hydrazine

Hydrazine is a hazardous substance and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, impermeable gloves (butyl rubber is recommended), and a lab coat.[5][12][13]

  • Ventilation: All manipulations of hydrazine and its solutions must be performed in a certified chemical fume hood to avoid inhalation of toxic and flammable vapors.[5]

  • Incompatible Materials: Avoid contact with oxidizing agents, acids, metal oxides, and combustible materials like paper and wood.[13]

  • Spill and Exposure Procedures: Familiarize yourself with your institution's emergency procedures for hydrazine spills and exposures. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][14]

IV. References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved March 3, 2026, from [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026, March 2). Hoo Chemtec. Retrieved March 3, 2026, from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved March 3, 2026, from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved March 3, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved March 3, 2026, from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Science Publishing. Retrieved March 3, 2026, from [Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. (2016, July 15). PubMed. Retrieved March 3, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved March 3, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved March 3, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved March 3, 2026, from [Link]

  • Synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved March 3, 2026, from [Link]

  • Three Methods of Detection of Hydrazines. (2020, May 8). Tech Briefs. Retrieved March 3, 2026, from [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019, October 18). MDPI. Retrieved March 3, 2026, from [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020, November 12). Chromatography Online. Retrieved March 3, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved March 3, 2026, from [Link]

  • How to quench excess hydrazine monohydrate. (2022, May 3). Reddit. Retrieved March 3, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 3, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved March 3, 2026, from

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved March 3, 2026, from [Link]

  • A One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. (n.d.). Organic Syntheses. Retrieved March 3, 2026, from [Link]

  • "On water" synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 3, 2026, from [Link]

  • Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (n.d.). Google Patents. Retrieved March 3, 2026, from

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Remove excess hydrazine hydrate? (2021, January 31). ResearchGate. Retrieved March 3, 2026, from [Link]

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. (2025, August 6). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Method for removing hydrazine compounds. (n.d.). Google Patents. Retrieved March 3, 2026, from

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC. Retrieved March 3, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). ResearchGate. Retrieved March 3, 2026, from [Link]

  • 108 questions with answers in HYDRAZINE. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved March 3, 2026, from [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Pechmann pyrazole synthesis. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

optimizing recrystallization of 1-cycloheptyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center for Heterocyclic Chemistry . You have selected the module for 1-cycloheptyl-1H-pyrazol-3-amine .[1] This guide addresses the specific physicochemical challenges posed by the cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . You have selected the module for 1-cycloheptyl-1H-pyrazol-3-amine .[1]

This guide addresses the specific physicochemical challenges posed by the cycloheptyl group—namely, its lipophilicity and conformational flexibility—which often lead to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

Quick Reference: Physicochemical Profile

FeaturePropertyImplication for Recrystallization
Core Structure AminopyrazoleBasic nitrogen; prone to oxidation (browning).[1]
Substituent Cycloheptyl RingHigh lipophilicity; lowers melting point (MP) due to ring flexibility.
Solubility AmphiphilicSoluble in alcohols, DCM, EtOAc; Insoluble in water, alkanes.
Key Risk Low Melting PointHigh risk of oiling out before crystallizing.[2][3][4]

Module 1: Solvent System Selection

Q: What is the optimal solvent system for this specific amine?

A: Due to the hydrophobic cycloheptyl tail and the polar amine head, a binary solvent system is required. Single solvents often result in either excessive solubility (alcohols) or complete insolubility (hydrocarbons).

Recommended Systems
  • Primary Recommendation: Ethanol / Water (Polar/Anti-solvent)

    • Ratio: Start with 10:1 (EtOH:Water) and adjust.

    • Why: The pyrazole amine is highly soluble in ethanol. Water acts as a strong anti-solvent. This system allows for "drowning out" crystallization.

    • Warning: If the water content is too high too quickly, the product will oil out.

  • Secondary Recommendation: Ethyl Acetate / Heptane (Non-polar/Anti-solvent)

    • Ratio: Dissolve in minimum hot EtOAc; add Heptane until cloudy.

    • Why: Better for removing polar impurities (like unreacted hydrazine salts).

    • Note: Heptane is preferred over Hexane due to its higher boiling point (98°C), allowing for a wider temperature gradient.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs when the saturation temperature of your solution is higher than the melting point of the solvated product. The cycloheptyl group likely depresses the melting point significantly (analogous cyclohexyl derivatives melt ~36–40°C).

Protocol: The "Cloud Point" Redissolution Method
  • Re-heat: Bring the mixture (oil + solvent) back to a boil until it becomes a clear homogeneous solution.

  • Add Good Solvent: Add a small excess (5-10%) of the "good" solvent (e.g., Ethanol) to lower the saturation point.

  • Slow Cool: Turn off the heat but leave the flask in the oil bath to cool slowly. Rapid cooling forces the oil phase to separate.

  • Seed It: If you have any solid crystals from a previous batch, add a seed crystal at ~30°C.

  • Agitation: Stir vigorously. High shear can induce nucleation over phase separation.

Visual Troubleshooting Logic

RecrystallizationLogic Start Dissolve Crude in Hot Good Solvent (e.g., EtOH) AddAnti Add Anti-Solvent (Water/Heptane) Dropwise until Cloudy Start->AddAnti Cool Cool Slowly to RT AddAnti->Cool CheckState Observation? Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Precipitate Oil Oiling Out (Liquid Droplets) CheckState->Oil Liquid Phase Reheat Reheat to Clear Solution Oil->Reheat AddMoreSolvent Add 10% More Good Solvent (Shift Phase Diagram) Reheat->AddMoreSolvent Seed Add Seed Crystal at 30°C AddMoreSolvent->Seed Seed->Cool Scratch Scratch Glass Surface Seed->Scratch Scratch->Cool

Figure 1: Decision tree for managing phase separation during crystallization.[1]

Module 3: Purity & Color Management

Q: The product is chemically pure by NMR but has a brown/yellow tint. Is this acceptable?

A: For drug development, no. The color usually indicates trace oxidation of the primary amine or polypyrrole-type impurities.[1]

Protocol: Activated Carbon Treatment

  • Dissolve crude amine in Ethanol (do not add water yet).

  • Add Activated Charcoal (5-10 wt% of crude mass).

  • Heat to reflux for 15 minutes. Note: Do not boil vigorously as charcoal causes bumping.[1]

  • Filter hot through a Celite (diatomaceous earth) pad to remove charcoal fines.

  • Proceed with water addition for recrystallization as described in Module 1.

Module 4: The "Salt Switch" Strategy (Advanced)

Q: The free base is a persistent oil. I cannot get it to solidify.

A: If the free base has a melting point near room temperature (common with cycloheptyl/cyclohexyl pyrazoles), you should convert it to a salt. Salts have higher lattice energy and melting points.

Recommended Salt Forms:

  • Hydrochloride (HCl):

    • Dissolve amine in Diethyl Ether or EtOAc.

    • Add 1M HCl in Ether (anhydrous).

    • Result: The HCl salt usually precipitates instantly as a high-melting white solid.[1]

  • Oxalate:

    • If HCl is hygroscopic, try Oxalic acid (0.5 or 1 equivalent) in Ethanol.

References

  • Vertex AI Search. (2025). Solvent selection for pyrazole amine crystallization. 5[6]

  • BenchChem. (2025).[7] Dealing with poor solubility of pyrazole derivatives.

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.

  • PubChem. (2025).[8] 1-cyclohexyl-1H-pyrazol-3-amine (Analogous Structure Data).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.

Sources

Optimization

Technical Support Center: Regiocontrol in Cycloheptylhydrazine Cyclizations

Welcome to the CycloTech Solutions Technical Support Portal. Ticket ID: #REGIO-C7-HYD Subject: Resolving Regioisomer Formation in Cycloheptylhydrazine Cyclization Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CycloTech Solutions Technical Support Portal. Ticket ID: #REGIO-C7-HYD Subject: Resolving Regioisomer Formation in Cycloheptylhydrazine Cyclization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Overview

The Core Problem: You are likely attempting to synthesize a 1-cycloheptyl-substituted pyrazole via the condensation of cycloheptylhydrazine (


) with a non-symmetrical 1,3-dielectrophile (e.g., 

-diketone).

The Root Cause: The cycloheptyl group acts as a "steric anchor." While alkyl groups generally increase the electron density (nucleophilicity) of the adjacent nitrogen (


), the massive steric bulk of the 7-membered ring hinders 

from attacking the electrophile. This creates a competition between:
  • Electronic Control:

    
     is more electron-rich (favored electronically).
    
  • Steric Control:

    
     is less hindered (favored sterically).
    

This conflict leads to mixtures of 1,5-disubstituted and 1,3-disubstituted regioisomers, which are notoriously difficult to separate by standard chromatography due to similar polarity.

Mechanism & Pathway Visualization

To resolve this, you must understand which nitrogen is attacking which carbonyl.

The Reaction Pathways:

  • Path A (Steric Control): The unhindered terminal nitrogen (

    
    ) attacks the most accessible carbonyl. This is the kinetic pathway.
    
  • Path B (Electronic/Thermodynamic Control): The substituted nitrogen (

    
    ) attacks the most electrophilic carbonyl. This often requires acid catalysis or high heat to overcome the steric barrier.
    
Interactive Pathway Diagram

Figure 1: Mechanistic bifurcation in cycloheptylhydrazine cyclization.

G Start Cycloheptylhydrazine + Unsymmetrical 1,3-Diketone Decision Initial Nucleophilic Attack Start->Decision PathA Path A: N2 Attack (Kinetic/Steric) Decision->PathA Neutral/Basic Low Temp PathB Path B: N1 Attack (Electronic) Decision->PathB Acidic (HCl/AcOH) High Temp InterA Intermediate A (Hydrazone at less hindered C=O) PathA->InterA InterB Intermediate B (Hydrazone at more electrophilic C=O) PathB->InterB ProdA Isomer A (1-Cycloheptyl-3-R-5-R') InterA->ProdA ProdB Isomer B (1-Cycloheptyl-5-R-3-R') InterB->ProdB

Caption: Divergent pathways determined by pH and temperature. Path A favors the sterically accessible N2 attack; Path B forces N1 attack via protonation of the carbonyl.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a 50:50 mixture of isomers."

Diagnosis: You are likely running the reaction in a neutral protic solvent (e.g., Ethanol) at reflux. This "middle ground" allows both kinetic and thermodynamic pathways to compete.

Solution: The "Solvent Switch" Protocol

  • To favor Isomer A (Kinetic): Switch to HFIP (Hexafluoroisopropanol) . HFIP is a strong hydrogen-bond donor that activates the carbonyls but also solvates the hydrazine, amplifying steric differentiation.

  • To favor Isomer B (Thermodynamic): Switch to Glacial Acetic Acid or Ethanol with 12M HCl . Acid protonates the carbonyl, making it reactive enough to be attacked by the sterically hindered

    
     despite the cycloheptyl bulk.
    
Issue 2: "I need the 1,5-isomer, but the 1,3-isomer is dominant."

Diagnosis: The cycloheptyl group is too bulky. Even with acid catalysis, the


 attack is energetically unfavorable.

Solution: The "Regio-Directing Surrogate" Stop using 1,3-diketones. Replace the electrophile with an Enaminone (


).
  • Why? Enaminones have one hard electrophilic site (Carbonyl) and one soft electrophilic site (Michael acceptor).

  • Mechanism: The terminal

    
     of the hydrazine exclusively attacks the Michael position (C-3), and the 
    
    
    
    attacks the carbonyl. This locks the regiochemistry regardless of sterics.[1]
Issue 3: "The reaction is stuck at the hydrazone intermediate."

Diagnosis: Cyclization requires the elimination of water. The cycloheptyl ring creates conformational strain that makes the ring-closure step slow (the "Thorpe-Ingold" effect works against you here due to ring flexibility).

Solution:

  • Isolate the hydrazone intermediate.

  • Redissolve in toluene.

  • Add p-TsOH (5 mol%) .

  • Reflux with a Dean-Stark trap to physically remove water.

Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Synthesis (Kinetic Control)

Best for: 1-cycloheptyl-3-substituted pyrazoles.

ParameterSpecification
Reagents Cycloheptylhydrazine HCl (1.0 eq), 1,3-Diketone (1.0 eq), Et3N (1.1 eq)
Solvent HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [0.2 M]
Temp 25 °C (Room Temp)
Time 2–4 Hours

Step-by-Step:

  • Dissolve the 1,3-diketone in HFIP.[2][3]

  • Add Triethylamine (Et3N) to free-base the hydrazine salt separately in a small amount of HFIP, then add dropwise to the main solution.

  • Stir at room temperature. The fluorinated solvent activates the carbonyl via H-bonding, promoting rapid attack by the unhindered

    
    .
    
  • Evaporate HFIP (recoverable) and purify via flash column (Hex/EtOAc).

Protocol B: Enaminone "Lock" Strategy (Absolute Regiocontrol)

Best for: 1-cycloheptyl-5-substituted pyrazoles (The "Reverse" Isomer).

ParameterSpecification
Reagents Cycloheptylhydrazine (1.0 eq), Enaminone (1.0 eq)
Solvent Ethanol / Water (5:1)
Catalyst None (or catalytic AcOH)
Temp Reflux (78 °C)

Step-by-Step:

  • Pre-step: Synthesize the enaminone by reacting your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Dissolve the enaminone in Ethanol.

  • Add Cycloheptylhydrazine.

  • Reflux for 3 hours.

  • Validation: The

    
     attacks the 
    
    
    
    -carbon (Michael addition), followed by
    
    
    attacking the carbonyl. This yields the 1,5-isomer exclusively.

Comparative Data Table

ConditionMajor ProductRegio-Ratio (A:B)YieldNotes
Ethanol, Reflux Mixed60:4085%Difficult separation.
AcOH, 100°C 1,5-isomer (Isomer B)15:8570%Harsh conditions may degrade sensitive groups.
HFIP, 25°C 1,3-isomer (Isomer A)95:5 92%Recommended for Isomer A.
Enaminone Route 1,5-isomer (Isomer B)2:98 88%Recommended for Isomer B.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014).[4] Organic Letters, 16(2), 576–579. Context: Establishes the baseline for controlling regioselectivity using solvent and base effects.

  • Fluorinated Alcohols as Promoters for Regioselective Synthesis. Fustero, S., et al. (2008). Journal of Organic Chemistry. Context: Validates the use of HFIP (Protocol A) to direct kinetic control in hydrazine condensations.

  • Enaminones as Versatile Intermediates for Heterocycles. Stanovnik, B., & Svete, J. (2004). Chemical Reviews, 104(5), 2433–2480. Context: The authoritative review on using enaminones (Protocol B) to fix regiochemistry.

  • Steric Effects in Pyrazole Synthesis. Katritzky, A. R., et al. (2010). Heterocycles. Context: Discusses the specific impact of bulky N-substituents (like cycloheptyl) on nucleophilic attack vectors.

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of cycloheptyl pyrazole ring carbons

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Cycloheptyl Pyrazole Ring Carbons For drug development professionals and researchers in organic chemistry, the cycloheptyl pyrazole scaffold represents a comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Cycloheptyl Pyrazole Ring Carbons

For drug development professionals and researchers in organic chemistry, the cycloheptyl pyrazole scaffold represents a compelling structural motif. Its unique combination of a conformationally flexible seven-membered ring and an aromatic, electron-deficient pyrazole core offers a rich three-dimensional space for molecular design. Unambiguous structural elucidation is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for this purpose.

This guide provides an in-depth comparison and analysis of the ¹³C NMR chemical shifts associated with cycloheptyl pyrazole derivatives. Rather than a simple catalog of data, we will deconstruct the spectrum, examining the electronic and conformational factors that govern the chemical shifts of both the pyrazole and cycloheptyl ring carbons. We will ground our discussion in established principles and use N⁵-cycloheptyl-N³, N³-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide, a known derivative, as a practical case study to illustrate a comprehensive assignment strategy.[1]

Part 1: The Electronic Signature of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a distinct electronic environment for its three carbon atoms: C3, C4, and C5. In N1-substituted pyrazoles, the chemical shifts of these carbons are influenced by the electronegativity of the nitrogens and the nature of the substituents.

  • C3 and C5: These carbons are adjacent to a nitrogen atom and are generally the most deshielded (further downfield) in the pyrazole ring. Their chemical shifts are highly sensitive to substituents on the ring and at the N1 position. In symmetrically substituted pyrazoles (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole), these carbons can become equivalent or nearly so.[2]

  • C4: Located between the two carbons, the C4 position is typically the most shielded (further upfield) of the pyrazole ring carbons. Its chemical shift is analogous to the β-carbon of an enamine system.

The table below summarizes typical ¹³C NMR chemical shift ranges for N-substituted pyrazole carbons, derived from various literature sources. These values provide a foundational reference for comparison.

Table 1: Comparison of Typical ¹³C NMR Chemical Shifts (δ, ppm) for N-Substituted Pyrazole Ring Carbons.

Compound TypeC3C4C5SolventSource
3,5-dimethyl-1-phenyl-1H-pyrazole148.1106.4139.4CDCl₃[2]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole148.0105.9139.1CDCl₃[2]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole154.5103.5145.4CDCl₃[2]
Unsubstituted Pyrazole~134.6~105.8~134.6CDCl₃[3]

Note: Chemical shifts are solvent-dependent. The data presented provides a general range for predictive purposes.

For our case study, N⁵-cycloheptyl-N³, N³-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide, the presence of electron-withdrawing carboxamide groups at both C3 and C5 will significantly deshield these positions.

Part 2: Conformational Dynamics of the Cycloheptyl Ring

The seven-membered cycloheptyl ring is a non-planar, highly flexible system. Unlike the rigid chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of multiple low-energy conformers, primarily the twist-chair and twist-boat. This rapid interconversion on the NMR timescale at room temperature has a profound effect on the ¹³C NMR spectrum.

Instead of observing distinct signals for each carbon in a single static conformation, a time-averaged spectrum is typically recorded. This can result in:

  • Fewer Signals: Carbons that become equivalent through the conformational averaging process will produce a single, often broadened, resonance. For an unsubstituted cycloheptyl ring attached to a substituent, one might expect to see four signals (C1', C2'/C7', C3'/C6', C4'/C5').

  • Broadened Resonances: If the rate of interconversion is intermediate on the NMR timescale, the signals can be significantly broadened, sometimes to the point of being difficult to distinguish from the baseline.

Variable-temperature (VT) NMR studies are often required to fully characterize such flexible systems.[4] By lowering the temperature, one can slow the conformational exchange, potentially "freezing out" individual conformers and resolving the averaged signals into a more complex pattern of sharp resonances.

The carbon atom of the cycloheptyl ring attached to the pyrazole nitrogen (C1') will be the most deshielded due to the direct inductive effect of the nitrogen atom. The remaining methylene (CH₂) carbons will typically appear in the more shielded aliphatic region (25-40 ppm).

Part 3: A Unified Strategy for Complete Spectral Assignment

Predicting the precise chemical shifts for a novel cycloheptyl pyrazole derivative is challenging due to the interplay of electronic and complex conformational effects. Therefore, a robust experimental strategy employing a suite of modern NMR techniques is essential for unambiguous assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for N⁵-cycloheptyl-N³, N³-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide.

Carbon AtomPredicted δ (ppm)Rationale
Pyrazole C3, C5145 - 160Adjacent to N; deshielded by carboxamide groups.
Pyrazole C4105 - 115Most shielded pyrazole carbon.
Carbonyl (C=O)160 - 175Typical chemical shift for amide carbonyls.
Cycloheptyl C1'55 - 65Aliphatic carbon directly attached to nitrogen.
Cycloheptyl C2'-C7'25 - 40Remaining aliphatic CH₂ groups, likely averaged.
N-CH₃35 - 45Methyl group attached to pyrazole N1.
N-CH₂CH₃40 - 50Methylene group of the diethylamide.
N-CH₂C H₃12 - 18Methyl group of the diethylamide.

The following workflow outlines a self-validating system for assigning the ¹³C NMR spectrum of a cycloheptyl pyrazole derivative.

G C13 ¹³C{¹H} Spectrum DEPT DEPT-135 C13->DEPT HSQC ¹H-¹³C HSQC C13->HSQC Identify all signals Assign_CHn Assign all CH, CH₂, CH₃ (Protonated Carbons) DEPT->Assign_CHn CH/CH₃ (pos) CH₂ (neg) HSQC->Assign_CHn ¹J(C,H) Correlations HMBC ¹H-¹³C HMBC Assign_Q Assign Quaternary Carbons (C3, C5, C=O) HMBC->Assign_Q ²⁻³J(C,H) Correlations (e.g., H4 to C3/C5) Assign_CHn->HMBC Use assigned protons as starting points

Sources

Comparative

reference standard for 1-Cycloheptyl-1H-pyrazol-3-amine

The development of highly selective kinase inhibitors relies heavily on the precision of the building blocks used during synthesis. 1-Cycloheptyl-1H-pyrazol-3-amine (CAS: 1250149-93-9) has emerged as a privileged interme...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective kinase inhibitors relies heavily on the precision of the building blocks used during synthesis. 1-Cycloheptyl-1H-pyrazol-3-amine (CAS: 1250149-93-9) has emerged as a privileged intermediate in medicinal chemistry. However, the commercial availability of this compound is largely restricted to standard "Research Grade" materials[1], which often mask underlying regiochemical impurities.

This guide provides an objective, data-driven comparison between Certified Reference Materials (CRM) and standard catalog grades of 1-Cycloheptyl-1H-pyrazol-3-amine, detailing the causality behind analytical choices and providing self-validating protocols for standard certification.

Mechanistic Grounding: The Pharmacophore Role

To understand why purity is critical, one must understand how this molecule functions within a biological target. The pyrazol-3-amine core acts as a canonical kinase hinge binder[2]. The amine and pyrazole nitrogens form a highly conserved hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP, anchoring the inhibitor to the kinase backbone (e.g., interacting with Asp104/Phe105/Ser106 in CDKs).

The deliberate addition of the N1-cycloheptyl group is a structural biology tactic. This bulky, lipophilic ring is vectored directly into hydrophobic pockets (such as Pocket II in GSK3[3] or the Val156 interaction site in S6K1[4]) to drive both binding affinity and target selectivity.

Pharmacophore Pyrazol Pyrazol-3-amine Core (H-Bond Donor/Acceptor) Cycloheptyl N1-Cycloheptyl Ring (Lipophilic Moiety) Pyrazol->Cycloheptyl Covalent N1-Linkage Hinge Kinase Hinge Region (e.g., Asp/Phe/Ser backbone) Pyrazol->Hinge Canonical H-Bonds Pocket Hydrophobic Pocket II (e.g., Val/Leu residues) Cycloheptyl->Pocket Van der Waals / Hydrophobic

Fig 1: Pharmacophore model of 1-Cycloheptyl-1H-pyrazol-3-amine binding within a kinase active site.

The Analytical Challenge: Regioselectivity

The primary synthetic route for this compound involves the alkylation of 3-aminopyrazole with cycloheptyl bromide. Because 3-aminopyrazole exists as a tautomeric mixture, this reaction inherently produces two regioisomers: 1-cycloheptyl-1H-pyrazol-3-amine (the desired product) and 1-cycloheptyl-1H-pyrazol-5-amine (the undesired byproduct).

Standard catalog suppliers typically offer this intermediate at a 95% purity threshold[1][5]. In early discovery, this is acceptable. However, for IND-enabling quantitative structure-activity relationship (QSAR) modeling or final API release testing, the presence of up to 5% of the 1,5-isomer can drastically skew biological assay results, as the 1,5-isomer cannot properly engage the kinase hinge region due to steric clashes.

Comparative Performance Data

The table below summarizes the critical quality attributes distinguishing a Pharmaceutical Grade CRM from standard Research Grade materials.

Analytical ParameterCertified Reference Material (CRM)Standard Research GradeIn-House Crude Synthesis
Purity (HPLC-UV) ≥ 99.8%≥ 95.0%~ 85.0 - 90.0%
Isomeric Purity (1,3 vs 1,5) > 99.9% (1,5-isomer undetected)~ 95.0% (Up to 5% 1,5-isomer)Mixed (Typically 3:1 ratio)
Water Content (Karl Fischer) ≤ 0.5%≤ 2.0%Variable
Trace Metals (e.g., Pd, Cu) < 10 ppmNot specified> 100 ppm
Primary Application Quantitative assays, IND filingsEarly discovery, screeningRoute scouting

Self-Validating Experimental Protocols for Standard Certification

To elevate a batch from Research Grade to CRM, rigorous analytical validation is required. The following protocols are designed as self-validating systems, where the physical properties of the molecule dictate the analytical outcome.

Protocol 1: Chromatographic Resolution of Regioisomers (HPLC-UV/MS)
  • Objective: To quantify the purity of 1-Cycloheptyl-1H-pyrazol-3-amine and definitively rule out the presence of the 1,5-isomer.

  • Causality & Rationale: The 1,3-isomer and 1,5-isomer are isobaric (m/z 180.1 [M+H]+); therefore, mass spectrometry alone cannot distinguish them. We utilize a reversed-phase C18 column. In the 1,5-isomer, the bulky cycloheptyl group is adjacent to the amine, creating steric hindrance that shields the polar amine from interacting optimally with the stationary phase. Consequently, the 1,5-isomer will consistently elute earlier than the more linear 1,3-isomer.

  • Methodology:

    • Prepare a 1.0 mg/mL sample in 50:50 Water:Acetonitrile.

    • Inject 5 µL onto a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).

    • Run a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B): 5% B to 95% B over 15 minutes.

    • Monitor UV absorbance at 254 nm and ESI-MS (Positive mode).

    • Validation Check: A single sharp peak at the later retention time confirms the pure 1,3-isomer.

Protocol 2: Structural Confirmation via 2D NOESY NMR
  • Objective: To provide absolute stereochemical and regiochemical proof of the N1-alkylation site.

  • Causality & Rationale: 1H NMR alone can be ambiguous due to overlapping aliphatic signals from the cycloheptyl ring. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity rather than through-bond connectivity. If the sample is the undesired 1,5-isomer, a strong NOE cross-peak will appear between the cycloheptyl methine proton and the amine protons (as they are spatially adjacent). In the desired 1,3-isomer, the cycloheptyl group is separated from the amine by the pyrazole ring; thus, this specific NOE signal will be completely absent.

  • Methodology:

    • Dissolve 15 mg of the standard in 0.6 mL of DMSO-d6.

    • Acquire a standard 1H NMR spectrum at 400 MHz to verify solvent suppression and baseline purity.

    • Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Validation Check: Confirm the presence of an NOE cross-peak between the cycloheptyl methine proton and the pyrazole C5-proton, and the absence of a cross-peak with the C3-amine protons.

Workflow Start Raw 1-Cycloheptyl-1H-pyrazol-3-amine Batch LCMS LC-MS Analysis (Isomeric Purity Check) Start->LCMS NMR 1H & 2D NOESY NMR (Regiochemistry Confirmation) Start->NMR ICP ICP-MS (Trace Metal Analysis) Start->ICP Decision Purity > 99.8% & Isomer < 0.1%? LCMS->Decision NMR->Decision ICP->Decision Pass Certified Reference Material (CRM) Decision->Pass Yes Fail Standard Research Grade (RG) Decision->Fail No

Fig 2: Analytical workflow for certifying 1-Cycloheptyl-1H-pyrazol-3-amine reference standards.

References

  • ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH - 1-CYCLOHEPTYL-1H-PYRAZOL-3-AMINE". URL: [Link]

  • National Center for Biotechnology Information (NCBI). "The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis". URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Crystal structures of the S6K1 kinase domain in complexes with inhibitors". URL: [Link]

Sources

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